Methyl 4-bromo-3,5-dimethoxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPNSECLVZPWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180693 | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26050-64-6 | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26050-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026050646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBO0R34RWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-bromo-3,5-dimethoxybenzoate (CAS: 26050-64-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. Its substituted benzene ring provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its significant role as a key intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors, a class of drugs with antibacterial and anticancer properties. Detailed experimental protocols for its synthesis and its conversion to a core trimethoprim-like structure are provided, alongside quantitative data and visualizations to aid researchers in its application.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 26050-64-6 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2][3] |
| Molecular Weight | 275.10 g/mol | [1][2][3] |
| Melting Point | 124-126 °C | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in ethyl acetate and acetone. Recrystallized from ethanol. | [3] |
| Purity | Typically ≥97% | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, most commonly involving the esterification of 4-bromo-3,5-dimethoxybenzoic acid or the methylation and bromination of a suitable benzoic acid precursor. Purification is typically carried out by recrystallization.
Synthesis via Methylation and Bromination
One common synthetic route involves the methylation of 4-bromo-3,5-dihydroxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃, 1.4 eq).
-
Methylation: Carefully add dimethyl sulfate ((CH₃)₂SO₄, 3.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purification: Recrystallize the crude product from ethanol to yield this compound as colorless prisms.[3]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 4-bromo-3,5-dihydroxybenzoic acid | K₂CO₃, (CH₃)₂SO₄ | Acetone | 24 h | 92% | >97% (after recrystallization) | [3] |
Synthesis via Esterification
Alternatively, the target compound can be synthesized by the direct esterification of 4-bromo-3,5-dimethoxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol.
-
Esterification: Cool the mixture to 0 °C and slowly add thionyl chloride (SOCl₂, 10.0 eq) dropwise with stirring.
-
Heating: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and saturated saline.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a white crystalline solid.[3]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-bromo-3,5-dimethoxybenzoic acid | SOCl₂ | Methanol | 2 h | Quantitative | [3] |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals, most notably in the preparation of antibacterials that belong to the class of dihydrofolate reductase (DHFR) inhibitors.
Intermediate in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
The structural motif of this compound is a key precursor for the synthesis of trimethoprim and its analogue, aditoprim.[4] These compounds are potent inhibitors of bacterial DHFR, an enzyme essential for the synthesis of nucleic acids and amino acids. By inhibiting this enzyme, these drugs disrupt bacterial growth and replication.
The following diagram illustrates a generalized synthetic workflow from this compound to a core structure found in DHFR inhibitors.
Caption: Synthetic workflow to a DHFR inhibitor core.
Experimental Protocol: Conversion to a Trimethoprim-like Precursor
The conversion of this compound to a key aldehyde intermediate, a precursor for the pyrimidine ring formation in trimethoprim synthesis, is a critical step. While a direct, one-pot reaction is not available, a plausible multi-step pathway is outlined below based on known chemical transformations.
-
Amination: The bromo group can be displaced by an amino group through various methods, such as a Buchwald-Hartwig amination, to yield a methyl 4-amino-3,5-dimethoxybenzoate derivative.
-
Reduction of the Ester: The methyl ester can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Oxidation to Aldehyde: The resulting primary alcohol is then oxidized to the corresponding aldehyde, 4-formyl-3,5-dimethoxy-aniline derivative, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
-
Condensation and Cyclization: This aldehyde can then undergo condensation with a guanidine salt to form the diaminopyrimidine ring characteristic of trimethoprim.
The Dihydrofolate Reductase (DHFR) Signaling Pathway
The ultimate therapeutic target of compounds derived from this compound is the DHFR enzyme. This enzyme plays a pivotal role in cellular metabolism. The following diagram illustrates the DHFR pathway and the point of inhibition.
Caption: Inhibition of the Dihydrofolate Reductase pathway.
Conclusion
This compound is a synthetically versatile and commercially available building block with significant applications in the field of drug discovery and development. Its primary utility lies in its role as a key intermediate for the synthesis of DHFR inhibitors. The detailed physicochemical data, synthesis protocols, and the biological context provided in this guide are intended to support researchers in leveraging this compound for the development of novel therapeutic agents. Further exploration into the direct biological activities of this compound and its derivatives may unveil new and valuable pharmacological applications.
References
physical and chemical properties of Methyl 4-bromo-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its substituted benzene ring, featuring a bromine atom and two methoxy groups, offers multiple reactive sites for the construction of more complex molecules. This strategic positioning of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key spectroscopic data.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2] |
| Molecular Weight | 275.10 g/mol | [1][2] |
| CAS Number | 26050-64-6 | [1] |
| Appearance | White crystalline solid, colorless prisms | [1] |
| Melting Point | 124-126 °C | [1] |
| Purity | ≥97% | |
| Storage | Desiccated, Room temperature |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize its characteristic spectral data.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 6.72 | s | 2H, H-2, H-6 |
| 3.78 | s | 3H, COOCH₃ | ||
| 3.62 | s | 6H, OCH₃ | ||
| ¹³C NMR | CDCl₃ | 179.2 | C=O | |
| 157.7 | C-3, C-5 | |||
| 134.5 | C-1 | |||
| 125.3 | C-4 | |||
| 113.2 | C-2, C-6 | |||
| 63.2 | OCH₃ | |||
| 58.3 | COOCH₃ |
Reference for NMR data:[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 1723 | C=O stretch |
| 1601, 1588 | C=C aromatic stretch |
Reference for IR data:[1]
Mass Spectrometry
| Technique | m/z | Assignment |
| GC-MS | 273.9, 275.9 | [M]⁺, [M+2]⁺ (bromine isotope pattern) |
| LC-MS | 274.9, 277.0 | [M+H]⁺, [M+H+2]⁺ (bromine isotope pattern) |
Reference for Mass Spectrometry data:[1]
Experimental Protocols
The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.
Synthesis from 4-Bromo-3,5-dimethoxybenzoic Acid
This method involves the esterification of the corresponding carboxylic acid.
Materials:
-
4-bromo-3,5-dimethoxybenzoic acid
-
Anhydrous methanol
-
Thionyl chloride
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous methanol.
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (10.0 eq) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a white crystalline solid.[1]
Caption: Workflow for the synthesis of this compound from its carboxylic acid.
Synthesis from 4-Bromo-3,5-dihydroxybenzoic Acid
This two-step route involves both esterification and etherification.
Materials:
-
4-bromo-3,5-dihydroxybenzoic acid
-
Dry acetone
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Ethanol
Procedure:
-
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (1.4 eq) and dimethyl sulfate (3.0 eq) with caution.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction completion by TLC.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
Recrystallize the crude product from ethanol to afford colorless prisms of this compound.[1]
Caption: Workflow for the synthesis of this compound from a dihydroxy acid precursor.
Safety and Handling
This compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only. It is not for medical or consumer use. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with well-defined physical, chemical, and spectroscopic properties. The experimental protocols provided herein offer reliable methods for its preparation in a laboratory setting. This technical guide serves as a valuable resource for researchers and scientists engaged in organic synthesis and drug development, facilitating the effective utilization of this compound in their research endeavors.
References
Methyl 4-bromo-3,5-dimethoxybenzoate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Chemical Identity and Properties
Methyl 4-bromo-3,5-dimethoxybenzoate is an organic building block used in various research and synthesis applications. This document provides core technical data regarding its molecular formula and weight.
Data Presentation
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2][3] |
| Molecular Weight | 275.10 g/mol | [1][2][3][4] |
| CAS Number | 26050-64-6 | [1][3] |
Experimental Protocols
The molecular weight and formula of a compound like this compound are typically determined and confirmed using a combination of the following standard analytical techniques:
-
Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition and thus the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide information about the structure of the molecule, including the number and types of hydrogen and carbon atoms. This data is crucial for confirming the molecular structure and, by extension, the molecular formula.
-
Elemental Analysis: This method determines the percentage composition of elements (like carbon, hydrogen, and bromine) in a sample. The results are used to empirically derive the molecular formula.
A detailed experimental protocol for the synthesis and characterization of this compound can involve refluxing 4-bromo-3,5-dihydroxybenzoic acid with dimethyl sulfate in the presence of potassium carbonate, followed by purification and analysis using the techniques mentioned above to confirm its identity and purity[3].
Logical Relationships of Molecular Components
The following diagram illustrates the constituent parts that form the molecular formula of this compound.
References
Spectroscopic Profile of Methyl 4-bromo-3,5-dimethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromo-3,5-dimethoxybenzoate, a key chemical intermediate in the synthesis of various organic compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
The empirical formula for this compound is C₁₀H₁₁BrO₄, with a molecular weight of 275.1 g/mol .[1] The structural and spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.72 | Singlet | 2H | Aromatic H (H-2, H-6) |
| 3.78 | Singlet | 3H | Ester methyl (COOCH₃) |
| 3.62 | Singlet | 6H | Methoxy (OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 179.2 | Carbonyl Carbon (C=O) |
| 157.7 | Aromatic C-OCH₃ (C-3, C-5) |
| 134.5 | Aromatic C-COOCH₃ (C-1) |
| 125.3 | Aromatic C-Br (C-4) |
| 113.2 | Aromatic C-H (C-2, C-6) |
| 63.2 | Methoxy Carbon (OCH₃) |
| 58.3 | Ester Methyl Carbon (COOCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.
Table 3: IR Spectroscopic Data (KBr Pellet) [1]
| Frequency (cm⁻¹) | Assignment |
| 1723 | C=O stretch (Ester) |
| 1601, 1588 | C=C stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The characteristic peaks observed for this compound are shown below. The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[1]
Table 4: Mass Spectrometry Data
| Technique | m/z | Assignment |
| GC-MS | 273.9, 275.9 | [M]⁺ |
| LC-MS | 274.9, 277.0 | [M+H]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a 300 MHz or higher field strength instrument.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample and 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum using a pure KBr pellet.
-
Record the sample spectrum.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., acetone or dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
-
Ionization: As the components elute from the column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the LC mobile phase.
-
Injection: Inject the sample solution into the LC system.
-
Separation: The sample is passed through a column where components are separated based on their interactions with the stationary and mobile phases.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this purpose.
-
Mass Analysis and Detection: Similar to GC-MS, the ions are analyzed and detected to produce a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
An In-depth Technical Guide to Methyl 4-bromo-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its applications in medicinal chemistry. While direct modulation of signaling pathways by this compound is not extensively documented, its role as a precursor to biologically active molecules is significant.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the development of methods for the synthesis of polysubstituted benzoic acid esters dates back to the foundational period of organic chemistry. The exploration of benzoic acid and its derivatives began in the 16th century, with its structure being determined in 1832.[1] Industrial preparations of various benzoic acid derivatives were established in the late 19th and early 20th centuries.[1][2]
This compound likely emerged from systematic studies on the derivatization of benzoic acid, aimed at creating a diverse library of chemical intermediates. Its utility as a precursor for pharmaceutically active compounds, such as isocoumarin and isochroman derivatives, has been recognized in more contemporary research. The presence of the bromo- and dimethoxy-substituents provides multiple reactive sites for further chemical modification, making it a versatile building block in the synthesis of complex organic molecules.
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₄ | [3] |
| Molecular Weight | 275.10 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid/powder | [4] |
| Melting Point | 120-126 °C | [3][4] |
| CAS Number | 26050-64-6 | [3] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.27 (s, 2H), 3.90 (s, 6H), 3.88 (s, 3H) | [3] |
| ¹³C NMR (CDCl₃) | δ 166.1, 157.9, 132.1, 118.0, 108.9, 56.5, 52.4 | [3] |
| Mass Spectrum (GC-MS) | m/z 273.9, 275.9 | [3] |
| Infrared (KBr) | νmax 1723, 1601, 1588 cm⁻¹ | [3] |
Experimental Protocols
Several synthetic routes for the preparation of this compound have been reported. The following are detailed methodologies for two common approaches.
Synthesis from 4-bromo-3,5-dimethoxybenzoic acid
This method involves the esterification of the corresponding carboxylic acid.
-
Materials:
-
4-bromo-3,5-dimethoxybenzoic acid
-
Anhydrous methanol
-
Thionyl chloride
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (e.g., 4 g, 15.3 mmol) and anhydrous methanol (100 mL).[3]
-
Cool the reaction mixture to 0 °C in an ice bath.[3]
-
Slowly add thionyl chloride (e.g., 11.1 mL, 153 mmol) dropwise with stirring.[3]
-
After the addition is complete, heat the reaction system to 80 °C and stir at this temperature for 2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[3]
-
Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and saturated saline solution (50 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a white crystalline solid.[3]
-
Synthesis from 4-bromo-3,5-dihydroxybenzoic acid
This two-step protocol involves methylation followed by esterification.
-
Materials:
-
4-bromo-3,5-dihydroxybenzoic acid
-
Anhydrous acetone
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate
-
Ethanol
-
-
Procedure:
-
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (e.g., 24.0 g, 0.103 mol) in dry acetone (100 mL), add K₂CO₃ (e.g., 20.0 g, 0.145 mol) and dimethyl sulfate (e.g., 20 mL, 0.309 mol) with caution.[3]
-
Reflux the reaction mixture for 24 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.[3]
-
Recrystallize the crude product from ethanol to afford this compound as colorless prisms.[3]
-
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from 4-bromo-3,5-dihydroxybenzoic acid.
References
Methyl 4-bromo-3,5-dimethoxybenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic compound that serves as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Its substituted benzene ring structure, featuring a bromine atom and two methoxy groups, provides a unique combination of reactivity and functionality. This allows for its use in a variety of chemical transformations to construct more complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₄ | [2][3] |
| Molecular Weight | 275.1 g/mol | [2][3] |
| CAS Number | 26050-64-6 | [3][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 124-126 °C | [3] |
| SMILES | COC1=CC(C(=O)OC)=CC(OC)=C1Br | [2] |
| InChIKey | DBPNSECLVZPWET-UHFFFAOYSA-N | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the esterification of 4-bromo-3,5-dimethoxybenzoic acid or the methylation and bromination of precursors. Two common methods are detailed below.
Synthesis Workflow 1: Esterification of 4-bromo-3,5-dimethoxybenzoic acid
References
The Emerging Biological Potential of Methyl 4-bromo-3,5-dimethoxybenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The scaffold of Methyl 4-bromo-3,5-dimethoxybenzoate, a halogenated and methoxylated benzoic acid derivative, represents a promising starting point for the development of novel therapeutic agents. While direct and extensive research on a wide array of its derivatives is still emerging, the existing body of literature on structurally related compounds provides compelling evidence for their potential biological activities. The presence of bromine atoms and methoxy groups is known to influence the electronic and lipophilic properties of molecules, which can be pivotal for target engagement and pharmacokinetic profiles. This technical guide synthesizes the available data on the biological activities of closely related compounds, offering insights into the potential antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties of this compound derivatives.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for various derivatives that share key structural features with this compound, such as a substituted benzene ring with bromine and methoxy groups. This data is compiled from multiple studies to facilitate a comparative analysis of structure-activity relationships.
Table 1: Anticancer Activity of Related Bromo- and Methoxy- Substituted Aromatic Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-dibromo-4,6-dimethoxychalcone (2a) | MCF-7 (Breast) | 4.12 ± 0.55 | [1] |
| 3,5-dibromo-4,6-dimethoxyflavone (3a) | MCF-7 (Breast) | 8.50 ± 0.82 | [1] |
| 3,5-dibromo-4,6-dimethoxyflavone (3c) | MCF-7 (Breast) | 5.10 ± 0.61 | [1] |
| 3,5-dibromo-4,6-dimethoxyflavone (3e) | MCF-7 (Breast) | 6.96 ± 0.66 | [1] |
| 3,5-dibromo-4,6-dimethoxychalcone (2a) | A549 (Lung) | 7.40 ± 0.67 | [1] |
| 3,5-dibromo-4,6-dimethoxychalcone (2c) | A549 (Lung) | 9.68 ± 0.80 | [1] |
| 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | A549 (Lung) | 6.36 | [2] |
Table 2: Antimicrobial Activity of Related Bromo- and Methoxy- Substituted Aromatic Amides
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Benzamide derivative 5a | E. coli | 31 | 3.12 | [3] |
| Benzamide derivative 5a | B. subtilis | 25 | 6.25 | [3] |
| Benzamide derivative 6b | E. coli | 24 | 3.12 | [3] |
| Benzamide derivative 6c | B. subtilis | 24 | 6.25 | [3] |
| Pyrazine carboxamide 5d | S. Typhi (XDR) | 17 | 6.25 (mg/mL) | [4] |
Table 3: Antiglycation and Enzyme Inhibitory Activity of Related Hydrazone and Carboxamide Derivatives
| Compound Class | Activity | Compound | IC50 (µM) | Reference |
| 4-Methoxybenzoylhydrazones | Antiglycation | 1 | 216.52 ± 4.2 | [5] |
| 4-Methoxybenzoylhydrazones | Antiglycation | 6 | 227.75 ± 0.53 | [5] |
| 4-Methoxybenzoylhydrazones | Antiglycation | 7 | 242.53 ± 6.1 | [5] |
| Pyrazine carboxamides | Alkaline Phosphatase Inhibition | 5d | 1.469 ± 0.02 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are summaries of key experimental protocols for assessing the biological activities of this compound derivatives, based on the cited literature.
Synthesis of Amide Derivatives
A common method for synthesizing amide derivatives from a methyl ester involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.
-
Hydrolysis: this compound is refluxed with a base such as sodium hydroxide in a solvent mixture like methanol/water. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the 4-bromo-3,5-dimethoxybenzoic acid, which is then filtered, washed, and dried.
-
Amide Coupling: The resulting carboxylic acid is dissolved in a suitable solvent (e.g., DMF or DCM). A coupling agent (e.g., EDC·HCl, HOBt) is added, and the mixture is stirred. The desired amine is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The product is typically isolated by extraction and purified by column chromatography or recrystallization.[6]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Visualizations: Pathways and Workflows
Visual representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the DOT language.
General Synthetic and Evaluation Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives.
TLR/NF-κB Inflammatory Signaling Pathway
A study on the structurally similar methyl 3-bromo-4,5-dihydroxybenzoate suggests its anti-inflammatory effects may be mediated through the TLR/NF-κB pathway.[7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
Methyl 4-bromo-3,5-dimethoxybenzoate: A Technical Guide to Safe Handling and Utilization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always consult the official SDS from their supplier before handling this chemical and adhere to all institutional and governmental safety regulations.
Introduction
Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a substituted benzene ring, makes it a versatile intermediate for the preparation of more complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of this compound to ensure its safe and effective use in a laboratory setting.
Physicochemical and Identification Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 26050-64-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1][3] |
| Molecular Weight | 275.10 g/mol | [1][3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 124-126 °C | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at room temperature in a desiccated environment. | [1] |
| SMILES | COC(=O)c1cc(OC)c(Br)c(OC)c1 | [3] |
| InChI | InChI=1S/C10H11BrO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | [3] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as Methyl 4-bromo-3-methoxybenzoate and other brominated aromatic esters, suggest that this compound should be handled with care. The following hazards are likely associated with this compound and appropriate precautions should be taken.
Potential Hazards
Based on data for related compounds, this compound may:
-
Be harmful if swallowed.[4]
-
Cause skin irritation.[4]
-
Cause serious eye irritation.[4]
-
Be harmful if inhaled.[4]
-
Cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | A lab coat should be worn. For larger quantities, consider additional protective clothing. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
-
Handling: Avoid creating dust.[5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] As recommended, keep in a desiccated environment at room temperature.[1]
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water. If irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[8]
Spill and Leak Procedures
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.[5] Contain the spill and collect the material for disposal.
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[6]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
This compound is primarily used as an intermediate in organic synthesis. Below is a representative synthetic protocol for its preparation.
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromo-3,5-dihydroxybenzoic acid.
Materials:
-
4-bromo-3,5-dihydroxybenzoic acid
-
Dry acetone
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, cautiously add potassium carbonate (1.4 eq) and dimethyl sulfate (3.0 eq).[2]
-
Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.[2]
-
Recrystallize the resulting solid from ethanol to yield this compound as colorless prisms.[2]
Visualizations
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-3,5-dimethoxybenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its structure incorporates a halogenated and methoxy-substituted phenyl ring, providing a versatile scaffold for various chemical modifications. This document provides detailed protocols for the synthesis of this compound from 4-bromo-3,5-dimethoxybenzoic acid via two common and effective esterification methods: Fischer Esterification and a thionyl chloride-mediated approach.
Reaction Scheme
Caption: General reaction scheme for the esterification of 4-bromo-3,5-dimethoxybenzoic acid.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Protocol 1: Fischer Esterification using Sulfuric Acid
This acid-catalyzed method is a classic and widely used procedure for ester synthesis.[1][2][3][4]
Materials:
-
4-bromo-3,5-dimethoxybenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which serves as both the reactant and solvent.
-
Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to afford a white crystalline solid.[5]
Protocol 2: Esterification using Thionyl Chloride
This method offers an alternative route to the methyl ester, often proceeding under milder conditions than Fischer esterification.[5][6]
Materials:
-
4-bromo-3,5-dimethoxybenzoic acid
-
Anhydrous methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous methanol (e.g., 25 mL per gram of acid).[5]
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. With stirring, slowly and dropwise add thionyl chloride (e.g., 10 equivalents).[5]
-
Reaction: After the addition is complete, heat the reaction system to 80 °C and stir at this temperature for approximately 2 hours.[5] Monitor the reaction progress by TLC.
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[5]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford this compound as a white crystalline solid.[5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Fischer Esterification | Thionyl Chloride Method |
| Starting Material | 4-bromo-3,5-dimethoxybenzoic acid | 4-bromo-3,5-dimethoxybenzoic acid |
| Reagents | Methanol, Sulfuric Acid | Methanol, Thionyl Chloride |
| Reaction Time | 4-24 hours | ~2 hours |
| Reaction Temperature | Reflux | 80 °C |
| Typical Yield | High (e.g., 92%)[5] | Quantitative[5] |
| Product Form | White crystalline solid | White crystalline solid |
| Melting Point | 124-126 °C[5] | Not specified |
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 6.72 (2H, s, H-2, H-6), 3.78 (3H, s, COOCH₃), 3.62 (6H, s, OCH₃) ppm.[5]
-
¹³C NMR (CDCl₃): δ 179.2 (C=O), 157.7 (C-3,5), 134.5 (C-1), 125.3 (C-4), 113.2 (C-2,6), 63.2 (OCH₃), 58.3 (COOCH₃) ppm.[5]
-
LC-MS: [M+H]⁺ = 274.9, 277.0 (bromine isotope peak).[5]
Experimental Workflow Diagram
Caption: Comparative workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling with Methyl 4-bromo-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed experimental protocol for the Suzuki coupling of methyl 4-bromo-3,5-dimethoxybenzoate with various boronic acids. This protocol is designed to serve as a robust starting point for researchers engaged in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3] The core of this transformation is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5]
This compound is a useful building block in organic synthesis, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the creation of novel molecular scaffolds with potential biological activity.
Key Reaction Components
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key components:
-
Palladium Catalyst: The heart of the reaction, facilitating the catalytic cycle. Common choices include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6][7]
-
Ligand: Stabilizes the palladium catalyst and influences its reactivity. Phosphine-based ligands like SPhos are often used.[7]
-
Base: Activates the boronic acid for transmetalation. Inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently employed.[6][8]
-
Solvent: The choice of solvent affects reagent solubility and reaction kinetics. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[2][9]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 8 mL)
-
Water (degassed, 2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[7]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours.[6][7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[8][10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[4][11]
Data Presentation
Table 1: Reactant and Reagent Quantities
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Molar Equivalents |
| This compound | 277.10 | 1.0 | 277.1 mg | 1.0 |
| Arylboronic acid | Varies | 1.2 | Varies | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | 0.02 (2 mol%) |
| SPhos | 410.51 | 0.04 | 16.4 mg | 0.04 (4 mol%) |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.0 | 424.5 mg | 2.0 |
| 1,4-Dioxane | 88.11 | - | 8 mL | - |
| Water | 18.02 | - | 2 mL | - |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Demethylation of Methyl 4-bromo-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the demethylation of Methyl 4-bromo-3,5-dimethoxybenzoate to synthesize Methyl 4-bromo-3,5-dihydroxybenzoate. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The primary method detailed utilizes Boron Tribromide (BBr₃), a widely recognized and effective reagent for the cleavage of aryl methyl ethers.[1][2] Alternative methods are also discussed, providing researchers with multiple strategies to achieve this key chemical conversion.
Introduction
The selective cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, particularly in the modification of natural products and the development of novel pharmaceutical agents. This compound serves as a versatile starting material, and its demethylation to the corresponding dihydroxy derivative unmasks reactive phenolic groups for further functionalization. Boron tribromide is a powerful Lewis acid commonly employed for this purpose, reacting with the ether oxygen to facilitate the removal of the methyl group.[2][3] Careful control of reaction conditions is essential to ensure high yields and prevent unwanted side reactions.
Reaction Conditions for Demethylation
The demethylation of this compound can be achieved under various conditions, with the choice of reagent and protocol depending on the desired scale, available resources, and tolerance of other functional groups. Below is a summary of common methods for aryl methyl ether cleavage.
| Reagent | Solvent | Temperature (°C) | Reaction Time | Key Considerations |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to room temperature | 1 - 24 hours | Highly effective and common, but moisture-sensitive. Stoichiometry is critical. |
| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 0 to room temperature | 30 minutes - 3 hours | A strong Lewis acid that can also effect demethylation.[4] |
| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | Several hours | Harsh conditions, may not be suitable for sensitive substrates. |
| Thiolates (e.g., NaSMe) | Dimethylformamide (DMF) | Reflux | 2 - 5 hours | Strong nucleophilic conditions. |
Experimental Protocols
Primary Protocol: Demethylation using Boron Tribromide (BBr₃)
This protocol is a robust and widely applicable method for the demethylation of aryl methyl ethers.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice bath.
-
Addition of BBr₃: Slowly add a 1.0 M solution of Boron Tribromide in DCM (2.2 - 3.0 eq) dropwise to the stirred solution. The stoichiometry should account for both methoxy groups.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃.
-
Workup: Add water to the mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, Methyl 4-bromo-3,5-dihydroxybenzoate, can be purified by column chromatography or recrystallization to yield the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for the demethylation of this compound.
Safety Precautions
-
Boron tribromide is a corrosive and toxic reagent that reacts violently with moisture. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out under an inert atmosphere to prevent the decomposition of BBr₃.
-
Quenching of the reaction is exothermic and should be done slowly and at a low temperature.
Conclusion
The demethylation of this compound is a key synthetic step that can be reliably achieved using Boron Tribromide in Dichloromethane. The provided protocol offers a detailed procedure for this transformation, which can be adapted by researchers for their specific needs. By following the outlined steps and adhering to the safety precautions, scientists can effectively synthesize Methyl 4-bromo-3,5-dihydroxybenzoate for its use in drug discovery and development.
References
- 1. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Application Notes and Protocols for the Nitration of Methyl 4-bromo-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the nitration of Methyl 4-bromo-3,5-dimethoxybenzoate to yield Methyl 4-bromo-3,5-dimethoxy-2-nitrobenzoate. The nitration is a key electrophilic aromatic substitution reaction. The protocols outlined below are based on established methodologies for the nitration of aromatic compounds and are intended to serve as a comprehensive guide for laboratory synthesis. This document includes information on reagents, reaction conditions, purification techniques, and data presentation.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently transformed into other functionalities, such as amines, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules. This compound is a substituted aromatic ester, and its nitration is a key step in the synthesis of various target compounds in drug discovery and development. The presence of activating methoxy groups and a deactivating bromo group on the benzene ring influences the regioselectivity of the nitration reaction.
Reaction and Mechanism
The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, typically sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of the substrate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base, such as the bisulfate ion, abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitrated product.
Data Presentation
The following table summarizes the key quantitative data for the nitration of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Fuming Nitric Acid (90%) | 1.5 eq |
| Concentrated Sulfuric Acid (98%) | 3.0 eq |
| Reaction Conditions | |
| Temperature | 0 - 5 °C |
| Reaction Time | 2 - 4 hours |
| Solvent | Sulfuric Acid |
| Product | |
| Product Name | Methyl 4-bromo-3,5-dimethoxy-2-nitrobenzoate |
| Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in concentrated sulfuric acid (3.0 eq) at 0 °C using an ice bath. Stir the mixture until the starting material is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C. This mixture should be prepared fresh before use.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Methyl 4-bromo-3,5-dimethoxy-2-nitrobenzoate.
Visualizations
Chemical Reaction Pathway:
Caption: Chemical reaction pathway for the nitration of this compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the nitration protocol.
Application Notes: Methyl 4-bromo-3,5-dimethoxybenzoate as a Versatile Precursor for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-3,5-dimethoxybenzoate is a readily accessible chemical precursor that serves as a valuable starting material for the synthesis of a variety of compounds with potent anticancer activities. Its substituted phenyl ring, featuring methoxy and bromo groups, is a key structural motif found in several classes of cytotoxic agents, including chalcones and stilbene derivatives like combretastatin analogues. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl or vinyl substituents. The dimethoxy substitution pattern is frequently associated with enhanced biological activity. This document provides detailed protocols for the synthesis of anticancer agents from this precursor, their biological evaluation, and an overview of their mechanisms of action.
Key Applications
-
Synthesis of Chalcone Derivatives: The precursor can be converted to 4-bromo-3,5-dimethoxybenzaldehyde, which is a key building block for synthesizing chalcones via Claisen-Schmidt condensation. These chalcones have been shown to induce apoptosis in various cancer cell lines.
-
Synthesis of Stilbene Analogues (Combretastatins): The corresponding aldehyde or phosphonium salt derived from the precursor can be used in reactions like the Wittig or Perkin reactions to generate stilbene-based compounds.[1] These combretastatin analogues are potent tubulin polymerization inhibitors and vascular disrupting agents.[2][3]
-
Development of Novel Biaryl Compounds: The bromo-functional group allows for Suzuki and other cross-coupling reactions to create novel biaryl compounds with potential cytotoxic effects.
Data Presentation: Cytotoxicity of Derived Anticancer Agents
The following tables summarize the in vitro anticancer activity (IC50 values) of representative chalcone and stilbene analogues that can be synthesized from this compound-derived intermediates.
Table 1: Cytotoxicity of Chalcone Analogues
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| CH-1 | 3-bromo-4-hydroxy-5-methoxy-benzylidene | K562 (Leukemia) | ≤ 3.86 µg/mL | [4] |
| MDA-MB-231 (Breast) | ≤ 3.86 µg/mL | [4] | ||
| SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | [4] | ||
| CH-2 | 3',4',5'-trimethoxy | Hep G2 (Liver) | 1.8 | [5] |
| Colon 205 (Colon) | 2.2 | [5] | ||
| CH-3 | Brominated Chalcone (H72) | MGC803 (Gastric) | 3.57 | [6] |
| HGC27 (Gastric) | 5.61 | [6] |
Table 2: Cytotoxicity of Stilbene (Combretastatin) Analogues
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| CA-4 Analogue 1 | 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | Lung Cancer Cells | Potent Activity | [7][8] |
| Colon Cancer Cells | Potent Activity | [7][8] | ||
| CA-4 Analogue 2 | Carbonic Ether Moiety (CA-4E) | MDA-MB-231 (Breast) | 0.001 - 0.18 | [9] |
| MCF-7 (Breast) | 0.001 - 0.18 | [9] | ||
| K562 (Leukemia) | 0.001 - 0.18 | [9] | ||
| A549 (Lung) | 0.001 - 0.18 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-3,5-dimethoxybenzaldehyde from this compound
This initial step converts the starting ester into the aldehyde required for subsequent condensation and olefination reactions.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add the saturated solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-3,5-dimethoxybenzaldehyde.
Protocol 2: Synthesis of a Chalcone Analogue via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone from 4-bromo-3,5-dimethoxybenzaldehyde and an appropriate acetophenone.
Materials:
-
4-bromo-3,5-dimethoxybenzaldehyde (from Protocol 1)
-
Substituted Acetophenone (e.g., 2'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3,5-dimethoxybenzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v) to the stirred mixture at room temperature.[10]
-
Continue stirring at room temperature overnight or until a precipitate forms.[10] Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Protocol 3: Synthesis of a Stilbene Analogue via Wittig Reaction
This protocol outlines the synthesis of a stilbene derivative from 4-bromo-3,5-dimethoxybenzaldehyde.
Materials:
-
Benzyltriphenylphosphonium bromide (or a substituted derivative)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
4-bromo-3,5-dimethoxybenzaldehyde (from Protocol 1)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the phosphorus ylide (a deep orange or red color typically appears).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the ylide solution back to 0 °C and add a solution of 4-bromo-3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the cis and trans isomers of the stilbene product.
Protocol 4: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[2][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Synthesized test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This dual staining method allows for the visualization and differentiation of viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)
-
AO/EB staining solution (prepare fresh by mixing 10 µL of AO stock and 10 µL of EB stock in 1 mL of PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Culture and treat cells with the test compound on coverslips in a petri dish for the desired time.
-
Gently wash the cells twice with ice-cold PBS.
-
Add 25 µL of the AO/EB staining solution directly onto the cell monolayer.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
Immediately visualize the cells under a fluorescence microscope.
-
Capture images and quantify the different cell populations:
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with an intact structure.
-
-
Calculate the percentage of apoptotic cells.
Mechanism of Action and Signaling Pathways
Chalcone Derivatives
Chalcones exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis. This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Chalcones can induce mitochondrial stress, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[12][13] This alters the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to apoptosis.
-
Extrinsic Pathway: Some chalcones can enhance the sensitivity of cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), a key cytokine in the extrinsic apoptosis pathway.[14]
-
ROS Generation: Many chalcones induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[6]
Stilbene (Combretastatin) Analogues
Combretastatin analogues derived from precursors like this compound are potent anticancer agents that primarily target the tumor vasculature and microtubule dynamics.
-
Tubulin Polymerization Inhibition: These compounds bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[9]
-
Vascular Disrupting Activity: Combretastatin analogues cause a rapid and selective shutdown of blood flow within the tumor vasculature, leading to extensive tumor necrosis.[15] This is partly achieved by targeting endothelial cells, which are crucial for blood vessel formation.
-
Anti-Angiogenesis (VEGF Pathway): These compounds can inhibit angiogenesis (the formation of new blood vessels) by downregulating the expression and secretion of Vascular Endothelial Growth Factor (VEGF) and inhibiting its receptor, VEGFR-2.[16][17] This blocks the downstream signaling necessary for endothelial cell proliferation and migration.
Experimental Workflow Visualization
The overall process from precursor to biological evaluation can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of angiogenesis and tumour progression by combretastatin and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of cytotoxicity of stilbene analogues | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and evaluation of cytotoxicity of stilbene analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Chalcones enhance TRAIL-induced apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of VEGF signaling pathway attenuates hemorrhage after tPA treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a valuable intermediate in medicinal chemistry and drug development. Two primary synthetic routes originating from readily available gallic acid are presented: a multi-step pathway involving a benzyl protection strategy and a more direct route via selective demethylation of a trimethoxy intermediate. This guide offers a comparative analysis of these methods, complete with detailed experimental procedures and data to aid in the selection of the most suitable pathway for specific research needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is contingent on factors such as desired purity, overall yield, and the scalability of the process. The two routes detailed below offer distinct advantages and challenges. The benzyl protection route, while longer, provides excellent control over regioselectivity, leading to a high-purity product. The selective demethylation route is more atom-economical but may require careful optimization to achieve high yields and avoid side products.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |
| Route 1: Benzyl Protection Strategy | ||||||
| 1a | Esterification | Gallic Acid | Methanol, Sulfuric Acid | Methanol | 4-6 h | 90-95 |
| 1b | Selective Benzylation | Methyl Gallate | Benzyl Bromide, Potassium Carbonate | Acetone | 8-12 h | 70-80 |
| 1c | Methylation | Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate | Dimethyl Sulfate, Potassium Carbonate | Acetone | 6-8 h | 85-90 |
| 1d | Debenzylation | Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate | 10% Pd/C, H₂ | Ethanol | 4-6 h | >95 |
| Route 2: Selective Demethylation Strategy | ||||||
| 2a | Esterification | Gallic Acid | Methanol, Sulfuric Acid | Methanol | 4-6 h | 90-95 |
| 2b | Permethylation | Methyl Gallate | Methyl Chloride, Potassium Carbonate | DMF | 2-8 h | 85-87 |
| 2c | Selective Demethylation | Methyl 3,4,5-trimethoxybenzoate | Aluminum Chloride | Dichloromethane | 1-2 h | 53-85 |
Experimental Protocols
Route 1: Synthesis via Benzyl Protection
This four-step synthesis provides a reliable method for obtaining high-purity Methyl 3-hydroxy-4,5-dimethoxybenzoate.[1]
Step 1a: Esterification of Gallic Acid to Methyl Gallate
-
Materials: Gallic Acid (1.0 eq), Methanol (10 vol), Concentrated Sulfuric Acid (0.1 eq).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid and methanol.
-
Stir the suspension and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Pour the concentrated mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl gallate as a solid.
-
Step 1b: Selective Benzylation of Methyl Gallate
-
Materials: Methyl Gallate (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (1.5 eq), Acetone (15 vol).
-
Procedure:
-
Dissolve methyl gallate in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-(benzyloxy)-4,5-dihydroxybenzoate.
-
Step 1c: Methylation of Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate
-
Materials: Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate (1.0 eq), Dimethyl Sulfate (2.5 eq), Potassium Carbonate (3.0 eq), Acetone (20 vol).
-
Procedure:
-
Dissolve methyl 3-(benzyloxy)-4,5-dihydroxybenzoate in acetone in a round-bottom flask.
-
Add potassium carbonate and stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.[1]
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 3-(benzyloxy)-4,5-dimethoxybenzoate.
-
Step 1d: Debenzylation to Yield Methyl 3-hydroxy-4,5-dimethoxybenzoate
-
Materials: Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate (1.0 eq), 10% Palladium on Carbon (Pd/C) (10 mol%), Ethanol (20 vol), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve methyl 3-(benzyloxy)-4,5-dimethoxybenzoate in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4-6 hours. Monitor the reaction by TLC.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to yield the final product, Methyl 3-hydroxy-4,5-dimethoxybenzoate.
-
Route 2: Synthesis via Selective Demethylation
This three-step synthesis offers a more concise route to the target compound.
Step 2a: Esterification of Gallic Acid to Methyl Gallate
-
Follow the protocol outlined in Step 1a .
Step 2b: Permethylation of Methyl Gallate
-
Materials: Methyl Gallate (1.0 eq), N,N-Dimethylformamide (DMF) (8 vol), Potassium Carbonate (0.6 eq), Methyl Chloride.
-
Procedure:
-
To a solution of methyl gallate in DMF in a suitable reactor, add potassium carbonate.[2]
-
Cool the mixture to below 10°C.
-
Pass methyl chloride gas through the reaction mixture.
-
Warm the reaction to 55-60°C and maintain for 2-8 hours.[2]
-
After cooling to room temperature, remove the solvent by distillation under reduced pressure.
-
Precipitate the crude product by the addition of water, filter, and then purify by recrystallization from methanol to afford pure Methyl 3,4,5-trimethoxybenzoate.
-
Step 2c: Selective Demethylation of Methyl 3,4,5-trimethoxybenzoate
This protocol is adapted from procedures for the selective para-demethylation of similar aromatic esters.[3]
-
Materials: Methyl 3,4,5-trimethoxybenzoate (1.0 eq), Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq), Anhydrous Dichloromethane (DCM) (20 vol).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Methyl 3,4,5-trimethoxybenzoate in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold dilute hydrochloric acid (e.g., 2 M HCl).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield Methyl 3-hydroxy-4,5-dimethoxybenzoate.
-
Synthetic Route Visualizations
References
Application Notes and Protocols: Synthesis of Photoactive Compounds Utilizing Methyl 4-bromo-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-3,5-dimethoxybenzoate is a versatile building block in organic synthesis. While direct applications in the synthesis of photoactive compounds are not extensively documented in readily available literature, its chemical structure lends itself to the creation of novel photosensitizers, photoremovable protecting groups ("photocages"), and photochromic molecules. This document outlines a proposed synthetic application of this compound in the creation of a hypothetical photoactive azobenzene derivative, drawing parallels from established synthetic methodologies for similar compounds. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the potential of this starting material in photochemistry.
Introduction
Photoactive compounds are molecules that undergo a chemical or physical change upon absorption of light. This property has been harnessed for a wide range of applications in research and medicine, including photodynamic therapy, targeted drug delivery, and the precise control of biological processes with light. The development of new photoactive molecules with tailored properties, such as specific absorption wavelengths and high quantum yields, is an active area of research.
This compound possesses key functional groups that make it an attractive starting material for the synthesis of such compounds. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of various chromophores. The methoxy groups can influence the electronic properties and solubility of the final molecule, and the methyl ester can be further modified.
This document details a proposed synthetic route to a novel photoactive azobenzene, Methyl 4-((4-aminophenyl)diazenyl)-3,5-dimethoxybenzoate , starting from this compound. Azobenzenes are a well-studied class of photochromic molecules that can isomerize between their trans and cis forms upon irradiation with light of specific wavelengths, making them excellent candidates for molecular switches.
Proposed Synthesis of a Photoactive Azobenzene
The proposed synthesis involves a two-step process: a Mills-type condensation reaction to form the azobenzene core, followed by a reduction of a nitro group to an amine. This amine functionality can then be used for further conjugation to biomolecules or other moieties of interest.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthetic route to a photoactive azobenzene.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dimethoxy-4-((4-nitrophenyl)diazenyl)benzoate (Intermediate Azo Compound)
This protocol is adapted from established methods for synthesizing azobenzenes.
Materials:
-
This compound
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4-nitroaniline
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Glacial Acetic Acid
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Sodium Bicarbonate (saturated solution)
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Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
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Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-nitroaniline (1.0 eq) in glacial acetic acid (20 mL).
-
Heat the reaction mixture to 80°C with stirring under a reflux condenser.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to proceed over 24-72 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and concentrate to yield the intermediate azo compound as a colored solid.
Protocol 2: Synthesis of Methyl 4-((4-aminophenyl)diazenyl)-3,5-dimethoxybenzoate (Final Photoactive Compound)
Materials:
-
Methyl 3,5-dimethoxy-4-((4-nitrophenyl)diazenyl)benzoate
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (10 M solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend Methyl 3,5-dimethoxy-4-((4-nitrophenyl)diazenyl)benzoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (10 eq) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully basify by adding 10 M sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization and Photophysical Properties
The resulting photoactive compound, Methyl 4-((4-aminophenyl)diazenyl)-3,5-dimethoxybenzoate, is expected to exhibit photochromism. The following table summarizes the anticipated photophysical properties based on known azobenzene derivatives.
| Property | Expected Value |
| Absorption Maxima | |
| trans isomer (π-π) | ~350-370 nm |
| cis isomer (n-π) | ~440-460 nm |
| Molar Absorptivity | |
| trans isomer (π-π) | High (~20,000 M⁻¹cm⁻¹) |
| cis isomer (n-π) | Low (~500 M⁻¹cm⁻¹) |
| Quantum Yield | |
| trans to cis | ~0.1 - 0.2 |
| cis to trans | ~0.4 - 0.6 |
| Solubility | Good in common organic solvents |
| Thermal Relaxation | cis to trans half-life of hours to days |
Application Workflow: Photoisomerization Studies
The photochromic behavior of the synthesized compound can be investigated using UV-Vis spectroscopy.
Diagram: Experimental Workflow for Photoisomerization
Caption: Workflow for studying photoisomerization.
Potential Signaling Pathway Application: Caged Compounds
The amine functionality on the synthesized photoactive compound could be used to "cage" a biologically active molecule containing a carboxylic acid, such as a neurotransmitter or a drug. The formation of an amide bond would render the bioactive molecule inactive. Upon irradiation with light, a photochemically-induced cleavage reaction could release the active molecule, allowing for its interaction with a specific signaling pathway.
Diagram: Hypothetical Caged Compound Mechanism
Caption: Mechanism of a hypothetical caged compound.
Conclusion
This compound represents a promising, though currently underutilized, starting material for the synthesis of novel photoactive compounds. The proposed synthetic route and experimental protocols provide a framework for the development of new photochromic molecules and photocages. The functional handles present in this molecule offer significant opportunities for the creation of sophisticated molecular tools for applications in chemical biology, pharmacology, and materials science. Further research into the synthetic utility of this compound is warranted to fully explore its potential in the field of photochemistry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-bromo-3,5-dimethoxybenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are three primary synthetic routes for this compound:
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Bromination of Methyl 3,5-dimethoxybenzoate: This is a direct approach involving the electrophilic aromatic substitution of the starting ester.
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Esterification of 4-bromo-3,5-dimethoxybenzoic acid: This method involves the esterification of the corresponding carboxylic acid using methanol in the presence of an acid catalyst or a reagent like thionyl chloride.[1]
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Methylation of 4-bromo-3,5-dihydroxybenzoic acid: This route requires a two-step process starting with the dihydroxybenzoic acid, followed by methylation of the hydroxyl groups and esterification of the carboxylic acid.[1]
Q2: What are the expected major and minor side products in the bromination of Methyl 3,5-dimethoxybenzoate?
A2: Due to the activating nature of the two methoxy groups, the aromatic ring is highly susceptible to electrophilic substitution. Potential side products include:
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Unreacted Starting Material: Incomplete reaction can leave Methyl 3,5-dimethoxybenzoate in the final product mixture.
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Di-brominated Products: Over-bromination can lead to the formation of Methyl 2,4-dibromo-3,5-dimethoxybenzoate or other di-brominated isomers.
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Other Isomers: While the 4-bromo position is sterically and electronically favored, small amounts of other regioisomers might form.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential side products. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q4: What are the recommended purification techniques for crude this compound?
A4: The two primary purification techniques are:
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Recrystallization: This is an effective method for obtaining highly pure crystalline material. A common solvent for recrystallization is ethanol.[1]
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Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. A silica gel column with a gradient of hexane and ethyl acetate is a common choice.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the direct bromination of Methyl 3,5-dimethoxybenzoate.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed. - Ensure the brominating agent is of high quality and used in the correct stoichiometric amount (typically 1.0-1.2 equivalents). |
| Suboptimal Reaction Temperature | - The reaction temperature can significantly impact the rate and selectivity. For bromination with NBS, reactions are often carried out at room temperature or slightly elevated temperatures. If the reaction is sluggish, a modest increase in temperature may be beneficial. |
| Inefficient Brominating Agent | - Consider using a different brominating agent. N-Bromosuccinimide (NBS) is a common and effective choice for the bromination of activated aromatic rings.[2] Other options include bromine in a suitable solvent. |
| Product Loss During Workup | - Optimize the extraction and washing steps to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes to prevent the product from partitioning into the aqueous layer. |
Issue 2: Formation of Significant Amounts of Di-brominated Side Products
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | - Carefully control the stoichiometry of the brominating agent. Use no more than 1.2 equivalents of the brominating agent. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent over-bromination. |
| High Reaction Temperature | - Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of di-brominated products. |
Issue 3: Presence of Unreacted Starting Material in the Final Product
| Potential Cause | Recommended Solution |
| Insufficient Brominating Agent | - Ensure at least a stoichiometric amount of the brominating agent is used. |
| Short Reaction Time | - Increase the reaction time and monitor by TLC until the starting material spot disappears. |
| Low Reaction Temperature | - If the reaction is proceeding too slowly, a slight increase in temperature may be necessary to drive the reaction to completion. |
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Bromination
| Brominating Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane, Carbon Tetrachloride | Mild, selective for activated rings, easier to handle than liquid bromine.[2][3] | Can be less reactive than bromine for deactivated rings. |
| Bromine (Br₂) | Acetic Acid, Dichloromethane | Highly reactive, readily available. | Corrosive, toxic, can lead to over-bromination if not controlled carefully. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of Methyl 3,5-dimethoxybenzoate
This protocol is a general guideline and may require optimization.
Materials:
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Methyl 3,5-dimethoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
-
In a round-bottom flask, dissolve Methyl 3,5-dimethoxybenzoate (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary but is typically in the range of 2-6 hours.
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Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the mixture with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting low product yield.
References
Technical Support Center: Purification of Methyl 4-bromo-3,5-dimethoxybenzoate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of Methyl 4-bromo-3,5-dimethoxybenzoate via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The melting point of the crude material is lower than the boiling point of the solvent, often due to impurities depressing the melting point. The solution may be too saturated or cooled too quickly. | - Add a small amount of additional hot solvent to decrease the saturation.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider using a lower-boiling point solvent or a mixed solvent system. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. Too much solvent was used. The solution is supersaturated and requires a nucleation site. | - Boil off some of the solvent to increase the concentration of the solute.- Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod.- Add a seed crystal of pure this compound. |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.- The mother liquor can be concentrated to obtain a second crop of crystals. |
| Crystals are Discolored | Colored impurities are present in the crude product. | - Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystallization Occurs Too Rapidly | The solution is highly supersaturated, or the solvent has a very steep solubility curve. | - Reheat the solution to redissolve the crystals and add a small amount of additional solvent.- Allow the solution to cool more slowly to promote the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol is a highly effective and commonly used solvent for the recrystallization of this compound. It has been shown to produce high-purity, colorless prisms with a significant yield.[1] Methanol may also be a suitable solvent.
Q2: What is the expected melting point and yield after recrystallization?
A2: Pure this compound should have a melting point in the range of 124-126 °C.[1] With proper technique, a yield of approximately 92% can be achieved when recrystallizing from ethanol.[1]
Q3: Can a mixed solvent system be used for recrystallization?
A3: While ethanol is a reliable single solvent, a mixed solvent system, such as ethanol-water, could potentially be used. In this system, the compound would be dissolved in a minimum amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) until the solution becomes slightly turbid. This is a common technique for compounds that are highly soluble in one solvent and insoluble in another.
Q4: How can I determine the appropriate amount of solvent to use?
A4: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. This is best achieved by adding the hot solvent in small portions to the crude material while heating and stirring, until the solid is just dissolved. Using an excessive amount of solvent will result in a lower yield.
Q5: What should I do if my compound is still impure after one recrystallization?
A5: If significant impurities remain after a single recrystallization, as determined by techniques such as TLC or melting point analysis, a second recrystallization may be necessary. Ensure that the crystals from the first recrystallization are completely dry before proceeding with the second.
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability | Notes |
| Ethanol | Low | High | Excellent | Documented to provide high yield and purity.[1] |
| Methanol | Likely Low | Likely High | Good | A common solvent for aromatic esters. |
| Ethyl Acetate | Moderate | High | Fair | May require a co-solvent like hexane to reduce solubility upon cooling. |
| Water | Insoluble | Insoluble | Poor (as single solvent) | Can be used as an anti-solvent in a mixed system with a soluble solvent like ethanol. |
| Hexane | Insoluble | Insoluble | Poor (as single solvent) | Can be used as an anti-solvent. |
Experimental Protocols
Detailed Methodology for Recrystallization from Ethanol
This protocol is based on established procedures for the purification of this compound.[1]
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar if desired. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol to the Erlenmeyer flask in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot ethanol necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask with a small amount of hot ethanol. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution into the clean, preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
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Analysis: Determine the melting point of the dried crystals and calculate the percent yield. The expected melting point is 124-126 °C.[1]
Visualizations
Caption: A flowchart illustrating the troubleshooting steps for the recrystallization process.
References
common side reactions in the synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: My final product is showing a broad melting point and looks impure. What are the potential side products?
A1: Impurities in the synthesis of this compound can arise from several sources, depending on the synthetic route. Common side products include unreacted starting materials, products of incomplete reactions, or byproducts from side reactions. The most common impurities are summarized in the table below.
Q2: I am synthesizing this compound via bromination of Methyl 3,5-dimethoxybenzoate. My reaction seems to be incomplete, and I am isolating the starting material. How can I improve the reaction yield?
A2: Incomplete bromination is a common issue. To drive the reaction to completion, consider the following:
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Reaction Time: Ensure the reaction is running for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reagent Stoichiometry: Use an appropriate amount of the brominating agent. While an excess can lead to over-bromination, an insufficient amount will result in incomplete conversion.
-
Temperature: The reaction temperature is crucial. Ensure it is maintained at the optimal level as specified in the protocol.
Q3: After purification, my NMR spectrum shows signals that do not correspond to the desired product. What could these be?
A3: Unidentified signals in your NMR spectrum could correspond to several potential byproducts. Compare your spectrum with the known spectra of the starting materials. Key impurities to look out for are:
-
4-bromo-3,5-dimethoxybenzoic acid: If the esterification of this acid was incomplete, or if the final product was hydrolyzed, you may see a broad singlet corresponding to the carboxylic acid proton.
-
Methyl 3,5-dimethoxybenzoate: If the bromination reaction was incomplete, you will see the characteristic signals of the starting ester.[1][2]
-
Di-brominated products: Although less common, over-bromination can lead to the formation of di-brominated species, which would alter the aromatic region of the NMR spectrum.
Q4: I am concerned about the potential for over-bromination. How can I avoid this?
A4: Over-bromination can be minimized by carefully controlling the reaction conditions:
-
Control of Brominating Agent: Add the brominating agent slowly and in a controlled manner to avoid localized high concentrations.
-
Temperature Control: Running the reaction at the specified temperature is critical, as higher temperatures can increase the rate of side reactions.
-
Monitoring: Use TLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent the formation of over-brominated byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Increase reaction time, ensure proper temperature, and check reagent stoichiometry. Monitor reaction progress by TLC. |
| Product loss during workup/purification. | Optimize extraction and purification steps. Ensure correct pH during aqueous washes. | |
| Presence of Starting Material | Insufficient reaction time or reagent. | Increase reaction time and/or the amount of the limiting reagent. |
| Presence of Carboxylic Acid | Incomplete esterification or hydrolysis of the ester. | Ensure anhydrous conditions for esterification. During workup, avoid prolonged exposure to acidic or basic aqueous solutions. |
| Formation of Di-brominated Byproduct | Excess brominating agent or high reaction temperature. | Use a stoichiometric amount of the brominating agent and maintain the recommended reaction temperature. |
Experimental Protocols
A common method for the synthesis of this compound is the esterification of 4-bromo-3,5-dimethoxybenzoic acid.
Protocol: Esterification of 4-bromo-3,5-dimethoxybenzoic acid
-
To a round bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous methanol (sufficient to dissolve the acid).[3]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise with stirring.[3]
-
After the addition is complete, heat the reaction mixture to reflux (around 80 °C) and stir for 2-4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[3]
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude product by recrystallization, typically from ethanol, to obtain pure this compound as a white crystalline solid.[3]
Visualizing the Reaction Pathway
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with Brominated Benzoates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of brominated benzoates. Given that brominated benzoates are electron-deficient aryl bromides, this guide addresses the specific challenges associated with these substrates.
Troubleshooting Guide
This section provides solutions to common problems encountered during the Suzuki coupling of brominated benzoates.
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Inactive Catalyst or Inappropriate Ligand: Standard catalysts like Pd(PPh₃)₄ may be suboptimal for electron-deficient substrates.[1] | Action: Employ more robust catalyst systems. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective.[1] Consider catalysts like Pd(dppf)Cl₂ which have shown success with bromo-heterocycles.[2] Increase catalyst loading from the typical 1-5 mol% if the reaction is sluggish.[1] |
| 2. Suboptimal Base Selection: The base is crucial for activating the boronic acid for transmetalation.[2] An inappropriate base can lead to low yields. | Action: Screen different bases. For electron-deficient aryl bromides, inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are often effective.[3][4] The "cesium effect" from Cs₂CO₃ can be particularly beneficial.[4] | |
| 3. Inadequate Reaction Conditions: Temperature and reaction time significantly impact yield. | Action: Gradually increase the reaction temperature, as many Suzuki couplings require elevated temperatures (80-110 °C).[1] If using microwave irradiation, this can significantly reduce reaction times and improve yields.[2] | |
| 4. Oxygen Contamination: Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst.[1][5] | Action: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1][5] All solvents must be thoroughly degassed prior to use.[1][5] | |
| Significant Side Product Formation | 1. Dehalogenation: Replacement of the bromine atom with a hydrogen atom is a common side reaction with electron-deficient aryl halides.[3][6] | Action: To minimize dehalogenation, consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3] The choice of solvent can also influence this side reaction.[3] |
| 2. Protodeboronation: The boronic acid/ester group is replaced by a hydrogen atom, a common issue with electron-deficient boronic acids.[5] | Action: Use fresh, high-purity boronic acid or its more stable derivatives like pinacol esters or MIDA boronates.[5] Shorter reaction times and lower temperatures can also reduce the extent of protodeboronation.[5] | |
| 3. Homocoupling: Coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen or Pd(II) species.[6] | Action: Rigorous exclusion of oxygen is critical. Ensure the reaction mixture is properly degassed.[6] Using a fresh, high-quality palladium catalyst can also minimize the presence of unwanted Pd(II) species. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a brominated benzoate failing or giving low yields?
A1: Low yields with brominated benzoates, which are electron-deficient aryl bromides, can stem from several factors. While the electron-deficient nature generally favors the oxidative addition step, issues can arise with catalyst and ligand compatibility, suboptimal base selection, or inadequate reaction conditions.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective; consider using more robust systems with bulky, electron-rich phosphine ligands.[1][7] The choice of base is also critical, with inorganic bases like K₃PO₄ or Cs₂CO₃ often being more effective than weaker bases.[3][4]
Q2: What is the best palladium catalyst for coupling brominated benzoates?
A2: The choice of catalyst is crucial. While Pd(PPh₃)₄ is a common starting point, for challenging couplings involving electron-deficient substrates, more advanced catalyst systems are often necessary. Palladacycle precatalysts, particularly those developed by Buchwald, paired with bulky, electron-rich phosphine ligands like SPhos and XPhos, frequently provide superior results.[1][7] Pd(dppf)Cl₂ is another effective and commonly used catalyst for a range of Suzuki couplings.[2]
Q3: How do I choose the right base for my reaction?
A3: The base plays a critical role in activating the boronic acid to facilitate the transmetalation step.[2] The choice of base can significantly impact the reaction yield. For electron-deficient aryl bromides, strong, non-nucleophilic inorganic bases are often preferred. A good starting point is to screen bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][4]
Q4: Which solvent should I use for the Suzuki coupling of brominated benzoates?
A4: A variety of solvents can be used for Suzuki coupling reactions, and the optimal choice often depends on the specific substrates and base used. Common solvents include ethereal solvents like 1,4-dioxane and THF, often in a mixture with water.[8][9] Anhydrous solvents are also frequently employed, and it's crucial to ensure they are properly degassed to prevent catalyst deactivation.[1]
Q5: How can I minimize side reactions like dehalogenation?
A5: Dehalogenation is a common side reaction with electron-deficient aryl halides. To mitigate this, you can try using a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3] Careful selection of the solvent can also help to suppress this unwanted reaction pathway.[3]
Q6: Can I use microwave heating to improve my reaction?
A6: Yes, microwave-assisted Suzuki coupling can be highly effective. It can dramatically reduce reaction times and often leads to improved yields, especially for difficult couplings.[2]
Data Summary Tables
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/Water | 80 | 12 h | Varies | [8] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 2 h | High | [8] |
| Pd/C | - | K₂CO₃ | Water | 100 | 1 h | Good | [8] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 18 h | Varies | [8] |
Note: Yields are substrate-dependent and the data is for general comparison.
Table 2: Effect of Different Bases on Suzuki Coupling Yields
| Base | Typical Substrates | General Yield Range (%) | Key Characteristics | Reference |
| Cs₂CO₃ | Aryl bromides, hindered substrates | 95-99% | Highly effective, often referred to as the "cesium effect".[4] | [4] |
| K₃PO₄ | Aryl bromides, N-containing heterocycles | 90-99% | Strong, non-nucleophilic base, good for challenging couplings.[4] | [4] |
| K₂CO₃ | Aryl bromides | 80-95% | A common and effective base for a wide range of Suzuki couplings. | [4] |
| KF | Aryl bromides | Moderate to High | Fluoride ions are thought to uniquely activate the boronic acid. | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol provides a general procedure for the Suzuki coupling of a brominated benzoate with an arylboronic acid using a common palladium catalyst.
Materials:
-
Brominated benzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine the brominated benzoate, arylboronic acid, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[5]
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a procedure using a nickel catalyst, which can be a cost-effective alternative for certain couplings.
Materials:
-
Brominated benzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous 2-Me-THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂, potassium phosphate, the arylboronic acid, and the brominated benzoate to a reaction vial.[8]
-
Add anhydrous 2-Me-THF to the vial.[8]
-
Seal the vial and heat the mixture to 100 °C for 18 hours.[8]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.[8]
-
Concentrate the filtrate and purify the residue by column chromatography.[8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
Troubleshooting Guides
The synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a derivative of gallic acid, presents several challenges, primarily concerning regioselectivity and purification. This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield of the Desired Product
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Possible Cause: Incomplete reaction during the esterification or methylation step. The Fischer esterification of gallic acid is an equilibrium-limited reaction.[1]
-
Recommended Solution:
-
Esterification: To drive the equilibrium towards the product, use a significant excess of methanol, which acts as both a reactant and a solvent.[1] Ensure the use of anhydrous methanol and dried glassware, as water can reverse the reaction.[1] If the reaction stalls, consider extending the reflux duration.[1]
-
Methylation: Ensure the use of a sufficient amount of the methylating agent (e.g., dimethyl sulfate) and base (e.g., potassium carbonate).[2] Reaction temperature and time may also need to be optimized.[2] Close monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[3][4]
-
-
Possible Cause: Non-selective methylation of the hydroxyl groups. The hydroxyl groups at positions 3, 4, and 5 of methyl gallate have similar reactivity, which can lead to a mixture of mono-, di-, and tri-methylated products, thus lowering the yield of the desired compound.[3]
-
Recommended Solution:
-
Regioselective Methylation using Protecting Groups: The vicinal hydroxyl groups at the 4- and 5-positions can be selectively protected. A common method involves using borax to form a temporary cyclic borate ester, leaving the 3-hydroxyl group available for methylation.[3]
-
Careful Control of Stoichiometry: Using a precise stoichiometry of the methylating agent can favor di-methylation. However, this often results in a mixture of products that requires careful purification.[3][5]
-
Problem 2: Presence of Significant Amounts of Fully Methylated Product (Methyl 3,4,5-trimethoxybenzoate)
-
Possible Cause: An excess of the methylating agent or prolonged reaction time can lead to the methylation of all three hydroxyl groups.[3]
-
Recommended Solution:
Problem 3: Isolation of the Isomeric Side Product, Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate)
-
Possible Cause: The starting gallic acid may contain syringic acid as an impurity.[3]
-
Recommended Solution:
-
Ensure the purity of the starting material (gallic acid or methyl gallate) by analyzing it by HPLC or NMR before use.[3]
-
Employ milder reaction conditions to prevent potential rearrangement reactions.[3]
-
Careful column chromatography can be used to separate the desired product from its isomer due to slight differences in polarity.[3]
-
Problem 4: Product is a Dark-Colored Oil or Solid
-
Possible Cause: Phenolic compounds are susceptible to oxidation, which can form colored impurities.[2] High reaction temperatures or prolonged reaction times can also lead to product degradation.[2]
-
Recommended Solution:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Avoid excessive heat and monitor the reaction closely.[2]
-
For purification, consider treating a solution of the crude product with activated carbon to remove colored impurities, followed by filtration through celite.[2] Recrystallization can also be effective in removing colored impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 3-hydroxy-4,5-dimethoxybenzoate?
A1: The two main strategies for synthesizing Methyl 3-hydroxy-4,5-dimethoxybenzoate are:
-
Fischer Esterification followed by Selective Methylation: This is the most common route, starting with the esterification of gallic acid with methanol to form methyl gallate, followed by the selective methylation of the 4- and 5-hydroxyl groups.[5][6]
-
Selective Demethylation: This method starts with Methyl 3,4,5-trimethoxybenzoate and involves the selective removal of the methyl group at the 3-position.[1]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is a simple and efficient technique for tracking the reaction.[1][4] For more precise analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended to quantify the starting material, desired product, and any byproducts.[4]
Q3: What is a suitable purification strategy for isolating Methyl 3-hydroxy-4,5-dimethoxybenzoate?
A3: Column chromatography on silica gel is the most common and effective method for purifying the crude product.[3][6] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane, can be used to separate the components.[3][6] The typical elution order is the least polar fully methylated product first, followed by the desired product, and finally the most polar unreacted starting material.[3] Recrystallization can also be used to obtain highly pure material if a suitable solvent is found.[2][6]
Q4: My reaction seems to have stalled with a mixture of starting material and mono-methylated products. What should I do?
A4: This indicates that the reaction conditions may not be optimal. You could try increasing the reaction time, slightly increasing the temperature, or adding a small additional portion of the methylating agent and base.[3] However, be cautious as these changes can also promote the formation of the over-methylated side product. It is crucial to monitor the reaction progress by TLC or HPLC to find the optimal point to stop the reaction.[3]
Q5: Are there any "greener" alternatives for the methylation step?
A5: Yes, dimethyl carbonate (DMC) is considered a greener alternative to traditional methylating agents like dimethyl sulfate and methyl iodide, which are highly toxic.[4] DMC is less hazardous and produces more environmentally benign byproducts.[4]
Data Presentation
Table 1: Summary of Reaction Steps and Typical Yields for a Common Synthetic Route
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | Esterification | Gallic Acid | Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) | Methanol, Sulfuric Acid | Methanol | 90-95[7] |
| 2 | Selective Benzylation | Methyl Gallate | Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate | Benzyl Bromide, Potassium Carbonate | Acetone | 70-80[7] |
| 3 | Methylation | Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate | Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate | Dimethyl Sulfate, Potassium Carbonate | Acetone | Not specified |
| 4 | Debenzylation | Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate | Methyl 3-hydroxy-4,5-dimethoxybenzoate | 10% Palladium on Carbon, Hydrogen | Ethanol | Not specified |
Experimental Protocols
Protocol 1: Esterification of Gallic Acid to Methyl Gallate [7][8]
-
Suspend gallic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Pour the concentrated mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl gallate.
Protocol 2: Selective Methylation of Methyl Gallate using a Protecting Group [3]
-
Dissolve methyl gallate in an aqueous solution of borax (e.g., 5%).
-
Add the methylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide solution) dropwise and simultaneously to the stirred solution at room temperature over several hours.
-
Monitor the reaction by TLC. Once the reaction is complete, acidify the solution to hydrolyze the borate ester.
-
Extract the product mixture with an organic solvent (e.g., ethyl acetate).
-
Purify the desired product from the side products using column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
Caption: Troubleshooting decision tree for low product yield.
References
how to remove unreacted starting material from Methyl 4-bromo-3,5-dimethoxybenzoate
This technical support guide provides troubleshooting advice and detailed protocols for removing unreacted starting materials from the synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate, a common intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my sample of this compound contains unreacted starting material?
A1: The presence of unreacted starting material, most commonly 4-bromo-3,5-dimethoxybenzoic acid, can be identified through several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The carboxylic acid starting material is significantly more polar than the desired ester product and will have a lower Rf value (it will not travel as far up the TLC plate).
-
Proton NMR (¹H NMR): The carboxylic acid proton of the starting material will appear as a broad singlet far downfield (typically >10 ppm), which will be absent in the pure product spectrum.
-
Melting Point: The presence of impurities will result in a melting point that is lower and broader than the reported value for the pure product (124-126 °C).[1]
Q2: What is the most common unreacted starting material in the synthesis of this compound?
A2: The most common starting material is 4-bromo-3,5-dimethoxybenzoic acid, which is esterified to produce the final product.[1] Incomplete esterification is a frequent cause of contamination.
Q3: What are the primary methods for removing unreacted 4-bromo-3,5-dimethoxybenzoic acid?
A3: The acidic nature of the unreacted starting material allows for straightforward removal using one or a combination of the following techniques:
-
Liquid-Liquid Extraction (Acid-Base Extraction): This is a highly effective first-pass purification to remove the bulk of the acidic impurity.
-
Recrystallization: This method is excellent for obtaining highly pure crystalline product, provided a suitable solvent is used.
-
Silica Gel Column Chromatography: This is the most rigorous method for separating compounds with different polarities and is useful for removing various impurities, including the starting material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent acidic impurity spot on TLC after work-up | Incomplete neutralization during the aqueous wash. | Perform a thorough liquid-liquid extraction with a saturated sodium bicarbonate solution. Ensure the aqueous layer is basic (pH > 8) before separating the layers. |
| Product "oils out" instead of crystallizing during recrystallization | The melting point of the crude product is significantly lowered by impurities. The chosen solvent may have a boiling point higher than the melting point of the impure product. | Purify the crude material first by liquid-liquid extraction or column chromatography to remove the bulk of impurities before attempting recrystallization.[2] Alternatively, select a recrystallization solvent with a lower boiling point. |
| Low recovery of product after purification | Premature crystallization during hot filtration. Using an excessive amount of recrystallization solvent. The product is partially soluble in the aqueous washing solution. | Ensure the filtration apparatus is pre-heated during recrystallization.[2] Use the minimum amount of hot solvent required to dissolve the product.[2] Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a fresh portion of organic solvent. |
| Final product is not a white crystalline solid | Presence of colored impurities from side reactions or degradation. | Treat a solution of the crude product with activated charcoal before filtration and subsequent purification steps like recrystallization.[3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol is designed to remove the unreacted 4-bromo-3,5-dimethoxybenzoic acid from the organic reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (100 mL).[1]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Check the pH of the aqueous layer after the first wash to ensure it is basic (pH > 8).
-
Brine Wash: Wash the organic layer with saturated saline (brine) solution (1 x 50 mL) to remove residual water.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Recrystallization of this compound
This protocol is suitable for obtaining a highly pure, crystalline final product.
-
Solvent Selection: Ethanol is a reported solvent for the recrystallization of this compound.[1]
-
Dissolution: In a flask, add the crude product and the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This is the most effective method for separating the product from starting material and other non-polar impurities.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a common eluent system for compounds of this polarity. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The exact ratio should be determined by preliminary TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of Product and Potential Starting Material
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity |
| This compound | C₁₀H₁₁BrO₄ | 275.10[4] | 124-126[1] | Less Polar |
| 4-bromo-3,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 198-202 | More Polar |
Visualizations
References
Technical Support Center: Scale-Up Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of the synthesis, categorized by the reaction stage.
Esterification of 4-bromo-3,5-dimethoxybenzoic acid
Issue 1: Incomplete Esterification and Low Yield at a Larger Scale
-
Question: We are scaling up the esterification of 4-bromo-3,5-dimethoxybenzoic acid with methanol and a catalytic amount of sulfuric acid. In the lab (10g scale), the reaction went to completion within 4 hours. However, at a 1 kg scale, we are seeing significant amounts of unreacted starting material even after 8 hours of reflux. What could be the cause and how can we resolve this?
-
Answer: This is a common issue when scaling up Fischer esterification, which is an equilibrium-limited reaction. Several factors can contribute to this problem on a larger scale:
-
Inefficient Water Removal: The water produced during the reaction can shift the equilibrium back towards the starting materials. In a larger reactor, the surface area to volume ratio is smaller, making passive evaporation less effective.
-
Solution: Implement azeotropic removal of water using a Dean-Stark apparatus. Toluene can be used as the azeotroping agent with methanol.
-
-
Poor Mixing: Inadequate agitation in a large reactor can lead to poor dispersion of the catalyst and localized temperature gradients, resulting in incomplete reaction.
-
Solution: Ensure the stirrer design and speed are appropriate for the reactor size and geometry to maintain a homogeneous mixture.
-
-
Sub-optimal Catalyst Concentration: The relative amount of catalyst might be insufficient for the larger volume.
-
Solution: While maintaining a catalytic amount, a slight increase in the molar percentage of sulfuric acid might be necessary. However, be cautious as too much acid can lead to side reactions like ether formation at elevated temperatures.
-
-
Issue 2: Product Darkens During Work-up
-
Question: After neutralizing the reaction mixture and during solvent removal, our product, this compound, is developing a dark color. How can we prevent this?
-
Answer: The darkening of the product is likely due to the presence of impurities or degradation.
-
Cause: Residual acid catalyst can promote side reactions and degradation at elevated temperatures during solvent evaporation.
-
Solution:
-
Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to completely neutralize the acid catalyst before concentration.
-
Use a lower temperature for solvent removal under reduced pressure.
-
Consider treating the organic solution with activated carbon before the final filtration and concentration to remove colored impurities.
-
-
Methylation of 4-bromo-3,5-dihydroxybenzoic acid
Issue 3: Incomplete Methylation and Formation of Mono-methylated Impurities
-
Question: We are synthesizing this compound by methylating 4-bromo-3,5-dihydroxybenzoic acid followed by esterification. At a larger scale, we are observing significant amounts of mono-methylated intermediates. How can we drive the reaction to completion?
-
Answer: Achieving complete di-methylation can be challenging, especially on a larger scale.
-
Stoichiometry of Methylating Agent: Insufficient methylating agent (e.g., dimethyl sulfate) will naturally lead to incomplete reaction.
-
Solution: Use a slight excess of the methylating agent. Careful control of the stoichiometry is crucial to avoid over-methylation and the formation of other byproducts.
-
-
Base Strength and Solubility: The base (e.g., potassium carbonate) plays a critical role in deprotonating the hydroxyl groups. Poor solubility or insufficient strength of the base can hinder the reaction.
-
Solution: Ensure the base is finely powdered to maximize its surface area. A stronger base like sodium hydride could be considered, but requires more stringent safety precautions, especially at scale. The choice of solvent is also important for the solubility of the base and the substrate.
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions at a larger scale.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. A longer reaction time may also be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: Key safety considerations include:
-
Handling of Brominating Agents: Reagents like bromine or N-bromosuccinimide (NBS) are corrosive and toxic. Ensure adequate ventilation and appropriate personal protective equipment (PPE).
-
Use of Thionyl Chloride: If used for esterification, thionyl chloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with careful, slow addition.
-
Exothermic Reactions: Both bromination and methylation can be exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to poor heat dissipation and potential thermal runaway. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.
-
Handling of Dimethyl Sulfate: Dimethyl sulfate is a potent carcinogen and is highly toxic. Strict safety protocols, including the use of appropriate PPE and a dedicated handling area, are mandatory.
Q2: How can I improve the efficiency of the final product's crystallization and isolation at a larger scale?
A2: Scaling up crystallization requires careful control over several parameters:
-
Cooling Rate: A slow and controlled cooling rate is crucial to obtain a uniform crystal size and high purity. Rapid cooling can lead to the trapping of impurities and the formation of fine particles that are difficult to filter.
-
Agitation: Proper agitation is necessary to ensure uniform temperature and supersaturation throughout the crystallizer, which promotes consistent crystal growth.
-
Solvent Selection: The choice of solvent for recrystallization is critical. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Anti-solvent crystallization can also be an effective technique at a larger scale.
-
Filtration and Drying: For large quantities, equipment such as a Nutsche filter dryer can streamline the filtration and drying process, minimizing product handling and exposure.
Q3: What are the most common impurities to look for during the scale-up synthesis?
A3: Common impurities can include:
-
Unreacted starting materials (4-bromo-3,5-dimethoxybenzoic acid or 4-bromo-3,5-dihydroxybenzoic acid).
-
Mono-methylated intermediates (in the case of starting with the dihydroxy acid).
-
Over-methylated byproducts if the reaction conditions are too harsh.
-
Byproducts from side reactions, such as the corresponding ethyl ester if ethanol is present as an impurity in the methanol.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Esterification
| Parameter | Lab-Scale (10 g) | Scale-Up (1 kg) - Typical Challenges | Recommended Scale-Up Parameters |
| Starting Material | 4-bromo-3,5-dimethoxybenzoic acid | - | 1.0 kg |
| Methanol | 150 mL | Insufficient for azeotropic removal | 10 L (with Dean-Stark) |
| Sulfuric Acid | 0.5 mL | Potential for localized overheating | 50 mL (controlled addition) |
| Reaction Time | 4 hours | Incomplete reaction | 8-12 hours (monitor by HPLC) |
| Work-up | Simple aqueous wash | Emulsion formation, inefficient neutralization | Staged washes with NaHCO₃ solution |
| Yield | ~95% | 70-80% | >90% |
| Purity (crude) | >98% | 90-95% with starting material | >97% |
Table 2: Troubleshooting Guide for Methylation Step
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient dimethyl sulfate or base | Increase dimethyl sulfate to 2.2-2.5 equivalents. Ensure base is finely powdered and in slight excess. |
| Low reaction temperature | Gradually increase temperature to 60-70 °C and monitor progress. | |
| Formation of Byproducts | Reaction temperature too high | Maintain temperature below 70 °C. |
| Excess methylating agent | Use no more than 2.5 equivalents of dimethyl sulfate. | |
| Poor Reproducibility | Inconsistent quality of reagents or solvents | Use reagents and solvents from a reliable source with consistent specifications. |
Experimental Protocols
Key Experiment: Scale-Up Esterification of 4-bromo-3,5-dimethoxybenzoic acid
Materials:
-
4-bromo-3,5-dimethoxybenzoic acid: 1.0 kg
-
Methanol (anhydrous): 10 L
-
Concentrated Sulfuric Acid: 50 mL
-
Toluene: 2 L
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge a 20 L reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap with 4-bromo-3,5-dimethoxybenzoic acid (1.0 kg), methanol (10 L), and toluene (2 L).
-
Begin stirring and slowly add concentrated sulfuric acid (50 mL) over 15-20 minutes, monitoring for any initial exotherm.
-
Heat the mixture to reflux. Collect the water that separates in the Dean-Stark trap.
-
Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete in 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a larger vessel and slowly add saturated sodium bicarbonate solution with stirring until the pH of the aqueous layer is ~8.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize the formation of homocoupling byproducts in palladium-catalyzed cross-coupling reactions involving aryl bromides.
Troubleshooting Guide
This section addresses specific issues related to the formation of unwanted homocoupling byproducts.
Question: I am observing a significant amount of biaryl byproduct from the homocoupling of my aryl bromide. What are the potential causes and solutions?
Answer:
The homocoupling of aryl bromides is a common side reaction that competes with the desired cross-coupling pathway. Several factors can promote this unwanted reaction. Below are the primary causes and targeted troubleshooting strategies.
-
Potential Cause 1: Presence of Oxygen
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then participate in pathways that lead to homocoupling, particularly of the more reactive coupling partner (like a boronic acid), but can also disrupt the primary catalytic cycle, indirectly promoting side reactions.[2][3][4] Maintaining an inert atmosphere is crucial to prevent catalyst decomposition and byproduct formation.[5][6]
-
Troubleshooting Strategy:
-
Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated before use, typically by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4][7]
-
Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of a dry, inert gas.[7] Use Schlenk line or glovebox techniques for optimal results.
-
-
-
Potential Cause 2: Inefficient Generation of the Active Pd(0) Catalyst
-
Rationale: Many cross-coupling reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the catalytically active Pd(0) state.[3][8] If this reduction is inefficient or slow, the remaining Pd(II) can promote homocoupling.[3]
-
Troubleshooting Strategy:
-
Use a Pd(0) Precatalyst: Switch to a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[7][9]
-
Add a Reducing Agent: Introduce a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst.[5][6] This helps ensure any Pd(II) is converted to Pd(0) without interfering with the main catalytic cycle.[6]
-
-
-
Potential Cause 3: Suboptimal Ligand Choice
-
Rationale: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[10] Bulky, electron-rich phosphine ligands accelerate the rate-limiting steps of the desired cross-coupling cycle, such as oxidative addition and reductive elimination.[3][9][11] This kinetic preference for the cross-coupling pathway outcompetes the side reactions that lead to homocoupling.[9]
-
Troubleshooting Strategy:
-
Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or alkylphosphine ligands like P(t-Bu)₃).[7][9]
-
Optimize Ligand:Palladium Ratio: The ratio of ligand to palladium can affect the stability and activity of the catalyst; ensure an appropriate ratio is used as recommended for the specific ligand.[12]
-
-
-
Potential Cause 4: Inappropriate Base or Solvent System
-
Rationale: The choice of base and solvent is highly interdependent and can significantly influence reaction rates and selectivity.[2][8] An unsuitable base may not be effective at facilitating the key transmetalation step, slowing down the catalytic cycle and allowing more time for side reactions.[2] The solvent affects catalyst solubility, stability, and the rate of various steps in the catalytic cycle.[8][13]
-
Troubleshooting Strategy:
-
Screen Bases: Evaluate a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., Et₃N), depending on the specific coupling reaction.[7][14]
-
Optimize Solvent: Test different solvent systems, such as ethereal solvents (dioxane, THF) or aromatic solvents (toluene), often with a small amount of water for Suzuki couplings.[3][7] The polarity of the solvent can be critical.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions? A1: Homocoupling is a side reaction where two identical molecules couple together. In the context of reactions with aryl bromides, this can refer to two molecules of the aryl bromide coupling to form a symmetrical biaryl, or more commonly, two molecules of the coupling partner (e.g., an organoboronic acid in a Suzuki reaction or an organostannane in a Stille reaction) coupling together.[7][9][15] This side reaction reduces the yield of the desired cross-coupled product and complicates purification.[3]
Q2: How exactly does oxygen promote homocoupling? A2: Oxygen promotes homocoupling primarily by oxidizing the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then react with two molecules of the organometallic nucleophile (e.g., boronic acid), leading to a transmetalation-reductive elimination sequence that produces the homocoupled dimer and regenerates Pd(0).[1][3] This process is especially problematic with boronic acids.[4] The presence of oxygen effectively creates a competing catalytic cycle that consumes the nucleophile.[3]
Q3: Is it always better to use a Pd(0) precatalyst instead of a Pd(II) source? A3: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it eliminates the need for an in situ reduction step, which can be a source of side reactions if inefficient.[7][9] When you start with a Pd(II) source, the initial reduction to Pd(0) can sometimes occur via the homocoupling of two nucleophile molecules, forming the byproduct even before the main catalytic cycle begins.[1][3] However, many modern, highly active precatalysts are air-stable Pd(II) complexes designed for efficient activation.[11] If homocoupling is a persistent issue, switching to a well-defined Pd(0) source is a reliable troubleshooting step.[7]
Q4: What is the role of bulky, electron-rich ligands in preventing homocoupling? A4: Bulky, electron-rich ligands are crucial for promoting the desired cross-coupling pathway.[11]
-
Electron-richness increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide, often a rate-limiting step.[3]
-
Steric bulk promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3] By accelerating these key steps in the cross-coupling cycle, the ligand ensures that the formation of the desired product is kinetically favored over competing side reactions like homocoupling.[9]
Q5: Can adding the reagents in a specific order minimize homocoupling? A5: Yes, the order of addition can be important. One effective strategy, particularly in Suzuki reactions to prevent boronic acid homocoupling, is to pre-heat the mixture of the palladium catalyst, ligand, base, and aryl bromide before adding the boronic acid.[4] This ensures the active catalyst has formed and the oxidative addition of the aryl bromide has occurred. Subsequent addition of the boronic acid, sometimes slowly or portion-wise, can then favor the cross-coupling pathway over homocoupling.[4][14]
Data Presentation
Table 1: Effect of Key Reaction Parameters on Minimizing Homocoupling
| Parameter | Recommended Condition for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II) by O₂, which promotes homocoupling.[4][6][7] |
| Catalyst | Use a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Bypasses potentially problematic in situ reduction of Pd(II), a common source of homocoupling.[3][7] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃). | Accelerates oxidative addition and reductive elimination, making the cross-coupling pathway kinetically dominant.[3][9][11] |
| Base | Screen for optimal base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). | The base is crucial for the transmetalation step; an optimal choice accelerates the desired cycle.[7][14] |
| Solvent | Optimize the solvent system (e.g., Toluene/H₂O, Dioxane/H₂O). | Solvent polarity and coordinating ability affect catalyst stability and the rates of catalytic cycle steps.[8][13] |
| Temperature | Lower the reaction temperature. | Can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling.[14] |
| Additives | Add a mild reducing agent (e.g., potassium formate) when using a Pd(II) source. | Ensures efficient and rapid conversion of Pd(II) to the active Pd(0) state.[5][6] |
Table 2: Troubleshooting Summary for Common Cross-Coupling Reactions
| Coupling Reaction | Common Homocoupling Issue | Key Troubleshooting Strategies |
| Suzuki-Miyaura | Boronic acid homocoupling. | 1. Rigorously degas all reagents and solvents.[4][7] 2. Use a Pd(0) precatalyst or add a mild reducing agent.[6][7] 3. Add the boronic acid slowly to the reaction mixture.[14] |
| Heck | Homocoupling of the aryl halide. | 1. Ensure efficient generation of the active Pd(0) catalyst.[14] 2. Screen different bases (e.g., Et₃N vs. K₂CO₃).[14] 3. Optimize temperature and concentration.[14] |
| Stille | Homocoupling of the organostannane reagent. | 1. Use a Pd(0) source (e.g., Pd(PPh₃)₄) to avoid reaction of the stannane with Pd(II).[9] 2. Employ bulky, electron-rich phosphine ligands.[9] 3. Consider adding Cu(I) salts, which can accelerate the desired transmetalation.[9] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general guideline for setting up a Suzuki reaction with conditions designed to minimize homocoupling.
-
Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven and allow them to cool under a stream of dry nitrogen or argon.
-
Solvent Degassing: Sparge the reaction solvent (e.g., a 10:1 mixture of toluene and water) with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.[7]
-
Reaction Setup (under inert atmosphere):
-
To the cooled Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.025 mmol, 2.5 mol%).
-
Add the base (e.g., finely powdered K₃PO₄, 2.0 mmol, 2.0 equiv).[14]
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
-
Reagent Addition:
-
Add the degassed solvent (e.g., 10 mL) via syringe.
-
In a separate flask, dissolve the arylboronic acid (1.2 mmol, 1.2 equiv) in a minimal amount of the degassed solvent.
-
Add the boronic acid solution to the reaction mixture dropwise via syringe over 5-10 minutes.[14]
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Rigorous Solvent Degassing (Sparging)
-
Pour the required volume of solvent into a flask with a sidearm (e.g., a Schlenk flask).
-
Insert a long needle or glass tube connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.[7]
-
Once degassing is complete, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas over the solvent.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Catalytic cycles for cross-coupling vs. homocoupling.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
alternative catalysts for the functionalization of Methyl 4-bromo-3,5-dimethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic functionalization of Methyl 4-bromo-3,5-dimethoxybenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-coupling reactions of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may decompose to form inactive palladium black.[1]
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2] Use fresh, high-quality catalysts and ligands.
-
-
Sub-optimal Ligand Choice: The electronic and steric properties of the ligand are crucial for efficient catalysis. For the electron-rich this compound, bulky and electron-rich phosphine ligands are often preferred.[3][4]
-
Inappropriate Base: The choice and strength of the base are critical for the efficiency of the catalytic cycle.[3][6]
-
Protodeboronation (Suzuki Coupling): The boronic acid coupling partner can be replaced by a hydrogen atom, especially under aqueous or basic conditions.[2][7]
-
Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[2]
-
-
Low Reactivity of the Aryl Bromide: While aryl bromides are generally reactive, the electron-donating methoxy groups on this compound can slightly decrease its reactivity in oxidative addition.
Issue 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Homocoupling of the Boronic Acid (Suzuki Coupling): This side reaction is often promoted by the presence of oxygen or Pd(II) species.[3][7]
-
Solution: Ensure thorough degassing of the reaction mixture and use a Pd(0) source or an efficient precatalyst system.[3]
-
-
Homocoupling of the Alkyne (Sonogashira Coupling): This is a common side reaction, often referred to as Glaser coupling, and is promoted by the copper co-catalyst in the presence of oxygen.[9][10]
-
Alkene Isomerization (Heck Coupling): The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the product.[12]
-
Solution: Use less polar solvents or add a halide salt (e.g., LiCl) to the reaction mixture.
-
-
Reductive Dehalogenation: The aryl bromide can be reduced to the corresponding arene.
-
Solution: This can be minimized by optimizing the reaction conditions, particularly the choice of base and solvent, and ensuring an efficient catalytic turnover.
-
Frequently Asked Questions (FAQs)
Q1: What are some effective alternative catalysts to traditional Pd(PPh₃)₄ for the functionalization of this compound?
A1: Several alternative catalyst systems can offer improved performance. For Suzuki and Buchwald-Hartwig reactions, palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[3][13] N-heterocyclic carbene (NHC) palladium complexes are also excellent choices.[5] For more cost-effective solutions, nickel-based catalysts, such as NiCl₂(PCy₃)₂, are emerging as powerful alternatives for cross-coupling reactions.[8] Ligand-free palladium systems, like Pd(OAc)₂ or Pd/C, can also be effective under certain conditions, offering easier product purification.[14][15]
Q2: How can I minimize catalyst loading in my reaction?
A2: To minimize catalyst loading, consider using highly active catalyst systems such as palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed for efficient generation of the active monoligated Pd(0) species.[16] Optimizing the ligand-to-metal ratio is also crucial; typically, a ratio between 1:1 and 2:1 is optimal.[2] Additionally, higher reaction temperatures can sometimes allow for lower catalyst loadings, but this must be balanced against the potential for increased side reactions.[3]
Q3: What is the recommended solvent for cross-coupling reactions with this substrate?
A3: The choice of solvent depends on the specific reaction. For Suzuki couplings, mixtures of aprotic solvents like 1,4-dioxane, THF, or toluene with water are common.[2][17] For Buchwald-Hartwig amination, anhydrous aprotic solvents such as toluene, dioxane, or THF are preferred.[6][18] In Heck and Sonogashira couplings, polar aprotic solvents like DMF or NMP are often used.[19] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.[2]
Q4: Which base should I choose for my reaction?
A4: The base plays a crucial role in the catalytic cycle. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[3][17] For Heck reactions, organic bases such as Et₃N or DIPEA are often used. Sonogashira couplings typically utilize an amine base like Et₃N or i-Pr₂NH.[19] Buchwald-Hartwig aminations generally require strong, non-nucleophilic bases like NaOtBu or LHMDS.[6] The optimal base will depend on the specific coupling partners and their functional group tolerance.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various cross-coupling reactions. Note that these are generalized conditions and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~50-90 | [8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | >90 | [3] |
| Pd/C | K₂CO₃ | Ethanol/H₂O | 80 | ~80-95 | [14] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | >90 | [8] |
Table 2: Buchwald-Hartwig Amination Conditions and Yields
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 | [13] |
| [Pd(IPr)(allyl)Cl] | NaOtBu | Toluene | 70 | High | [5] |
| XPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | >90 | [16] |
Table 3: Sonogashira Coupling Conditions and Yields
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | Variable | [19][20] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | RT - 80 | High | [19] |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | RT | up to 97 | [21] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.[8]
-
Evacuate and backfill the vessel with an inert gas three times.[8]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]
-
Add Pd(PPh₃)₄ to the reaction mixture.[8]
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vial.
-
Add this compound and anhydrous toluene.
-
Seal the vial, remove it from the glovebox, and add the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in cross-coupling reactions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of Methyl 4-bromo-3,5-dimethoxybenzoate under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of Methyl 4-bromo-3,5-dimethoxybenzoate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound?
Based on its chemical structure, a substituted methyl benzoate, the primary factors influencing its stability are:
-
pH: The ester linkage is susceptible to hydrolysis, which is accelerated under both acidic and basic conditions.
-
Temperature: Elevated temperatures can increase the rate of degradation through hydrolysis and potentially other decomposition pathways.
-
Light: Aromatic bromine compounds can be sensitive to light, potentially leading to photodegradation through cleavage of the carbon-bromine bond.[1]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Reaction Reagents: Compatibility with various reagents used in synthetic steps should be considered. Strong nucleophiles, for instance, could potentially displace the bromine atom or attack the ester group.
Q2: What are the likely degradation products of this compound?
While specific degradation studies on this compound are not extensively documented, based on the degradation of structurally similar compounds, the following are potential degradation products:[2]
-
Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to form 4-bromo-3,5-dimethoxybenzoic acid and methanol .
-
Photodegradation: Exposure to UV light may lead to the cleavage of the C-Br bond, potentially forming methyl 3,5-dimethoxybenzoate and other related photoproducts.[1]
-
Oxidative Degradation: Strong oxidizing conditions could potentially lead to the formation of various oxidized species, although specific products are difficult to predict without experimental data.
Q3: How can I monitor the degradation of this compound in my reaction?
Degradation can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products, allowing for quantification of the degradation over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile degradation products.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the appearance of new, more polar spots (degradation products) over time.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Symptom: Appearance of unexpected peaks in HPLC or spots in TLC analysis of your reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of the ester | If your reaction is run in the presence of water with acidic or basic catalysts, hydrolysis to 4-bromo-3,5-dimethoxybenzoic acid is likely. To minimize this, use anhydrous solvents and reagents. If aqueous conditions are necessary, consider running the reaction at a lower temperature or for a shorter duration. |
| Photodegradation | If the reaction is sensitive to light, protect your reaction vessel from light by wrapping it in aluminum foil. This is particularly important for reactions run over extended periods. |
| Reaction with nucleophiles | If your reaction involves strong nucleophiles, consider the possibility of nucleophilic aromatic substitution of the bromine or attack at the ester carbonyl. If this is undesirable, you may need to choose alternative reagents or protect the susceptible functional groups. |
| Thermal Degradation | If the reaction is conducted at a high temperature, consider if the temperature can be lowered, perhaps by using a more active catalyst or a different solvent. |
Issue 2: Low Yield or Incomplete Reaction
Symptom: The reaction does not proceed to completion, and a significant amount of starting material remains, along with some degradation products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation of starting material | The reaction conditions (e.g., high temperature, prolonged reaction time, presence of light) may be causing the degradation of your starting material. Refer to the troubleshooting guide for unexpected side products to mitigate these factors. |
| Incompatible Reagents | The reagents used might be promoting the degradation of this compound. For example, a strong base used for a different transformation might also be catalyzing the hydrolysis of the ester. Consider using milder or more selective reagents. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. This protocol is adapted from studies on similar compounds.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide (H₂O₂).
-
Keep the solution in the dark at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Identify degradation products using HPLC-MS or GC-MS.
Summary of Potential Degradation Data (Hypothetical)
The following table summarizes hypothetical data from a forced degradation study to illustrate the expected stability profile. Actual results may vary.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | 15% | 4-bromo-3,5-dimethoxybenzoic acid |
| 0.1 N NaOH, RT, 24h | 80% | 4-bromo-3,5-dimethoxybenzoic acid |
| 3% H₂O₂, RT, 24h | 5% | Oxidized byproducts |
| 80°C, 48h | 10% | 4-bromo-3,5-dimethoxybenzoic acid and other minor products |
| UV Light (254 nm), 24h | 25% | Methyl 3,5-dimethoxybenzoate |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: General experimental workflow for a forced degradation study.
Logical Troubleshooting for Unexpected Reaction Products
Caption: Troubleshooting logic for identifying the source of unexpected products.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-bromo-3,5-dimethoxybenzoate and Other Halogenated Benzoates
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. Halogenated benzoates are fundamental building blocks in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of Methyl 4-bromo-3,5-dimethoxybenzoate with its iodo and chloro analogues, supported by theoretical principles and illustrative experimental data.
Theoretical Background: Factors Influencing Reactivity
The reactivity of a halogenated benzoate in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1] Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates.
The bond dissociation energies for aryl halides follow a clear trend, establishing the general order of reactivity:
Reactivity Order: Aryl Iodide > Aryl Bromide > Aryl Chloride[2][3]
| Bond Type | Bond Dissociation Energy (kJ/mol) |
| C-I | ~280 |
| C-Br | ~336 |
| C-Cl | ~403 |
| Table 1: Generalized Carbon-Halogen Bond Dissociation Energies for Aryl Halides.[4] |
Beyond the halogen itself, electronic effects from other substituents on the aromatic ring play a crucial role. This compound possesses two electron-donating methoxy groups, which increase the electron density of the aromatic ring, and one electron-withdrawing methyl ester group. These electronic factors can influence the rate of oxidative addition and subsequent steps in the catalytic cycle.
Comparative Reactivity Data
The following tables provide illustrative data comparing the performance of different halogenated benzoates in key palladium-catalyzed cross-coupling reactions. The data is synthesized from established chemical principles and results from analogous systems to provide a clear comparison.
Table 2: Illustrative Yields in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[5][6] The higher reactivity of iodo- and bromo-substituted benzoates often allows for milder reaction conditions and shorter reaction times compared to their chloro-substituted counterparts.[3]
| Aryl Halide Substrate | Coupling Partner | Conditions | Time (h) | Yield (%) |
| Methyl 4-iodo-3,5-dimethoxybenzoate | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O | 4 | ~95 |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O | 12 | ~85 |
| Methyl 4-chloro-3,5-dimethoxybenzoate | Phenylboronic Acid | Pd(t-Bu₃P)₂, K₃PO₄, Toluene | 24 | ~40 |
Table 3: Illustrative Yields in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[7] The reactivity trend is again apparent, with aryl bromides providing a good balance of reactivity and substrate availability.[8][9][10]
| Aryl Halide Substrate | Coupling Partner | Conditions | Time (h) | Yield (%) |
| Methyl 4-iodo-3,5-dimethoxybenzoate | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 6 | ~92 |
| This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 16 | ~88 |
| Methyl 4-chloro-3,5-dimethoxybenzoate | Morpholine | Pd(OAc)₂, RuPhos, K₂CO₃, Dioxane | 24 | ~55 |
Table 4: Illustrative Yields in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11] Aryl iodides are highly reactive in this transformation, often proceeding at room temperature, while bromo- and chloroanilines typically require more forcing conditions.[12][13]
| Aryl Halide Substrate | Coupling Partner | Conditions | Time (h) | Yield (%) |
| Methyl 4-iodo-3,5-dimethoxybenzoate | Phenylacetylene | Pd(PPh₃)₂, CuI, Et₃N, THF, 25°C | 3 | ~96 |
| This compound | Phenylacetylene | Pd(PPh₃)₂, CuI, Et₃N, Toluene, 70°C | 12 | ~80 |
| Methyl 4-chloro-3,5-dimethoxybenzoate | Phenylacetylene | Pd(PCy₃)₂, CuI, Cs₂CO₃, DMF, 120°C | 24 | ~30 |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions. These should serve as a starting point, with optimization often required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted for an electron-rich aryl bromide like this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)[14]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.4 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line equipment
-
-
Procedure:
-
Reaction Setup: In a glovebox or under a counterflow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add the this compound, followed by the solvent.
-
Amine Addition: Add the amine via syringe.
-
Reaction: Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product via flash chromatography.
-
Protocol 3: Copper-Free Sonogashira Coupling
This protocol is advantageous for aryl bromides as it prevents the common side reaction of alkyne homocoupling (Glaser coupling).[15]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, 4-8 mol%)
-
Base (e.g., Cs₂CO₃ or an amine base like Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Schlenk flask
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under inert atmosphere, add this compound, the palladium catalyst, the ligand, and the base.
-
Solvent and Alkyne Addition: Add the degassed solvent, followed by the terminal alkyne via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 100 °C depending on substrate reactivity) until completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water or a mild aqueous acid to remove the base. Dry the organic layer and concentrate.
-
Purification: Purify the desired product by column chromatography.
-
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
validation of a new synthetic method for Methyl 4-bromo-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, high-yield synthetic method for Methyl 4-bromo-3,5-dimethoxybenzoate against a traditional approach. The information presented is intended to assist researchers in selecting the most efficient and effective method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for two synthetic methods for producing this compound.
| Parameter | New Synthetic Method: Esterification | Traditional Method: Methylation |
| Starting Material | 4-bromo-3,5-dimethoxybenzoic acid | 4-bromo-3,5-dihydroxybenzoic acid |
| Key Reagents | Thionyl chloride, Anhydrous methanol | Potassium carbonate, Dimethyl sulfate, Acetone |
| Reaction Time | 2 hours | 24 hours |
| Yield | Quantitative | 92% |
| Reaction Temperature | 80 °C | Reflux |
| Purification | Concentration under reduced pressure | Filtration and recrystallization from ethanol |
Experimental Protocols
New Synthetic Method: Esterification of 4-bromo-3,5-dimethoxybenzoic acid
This method involves the esterification of 4-bromo-3,5-dimethoxybenzoic acid.[1]
-
Add 4-bromo-3,5-dimethoxybenzoic acid (15.3 mmol) to a round bottom flask containing anhydrous methanol (100 mL).
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (153 mmol) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting product is this compound as a white crystalline solid.
Traditional Method: Methylation of 4-bromo-3,5-dihydroxybenzoic acid
This traditional method starts with the methylation of 4-bromo-3,5-dihydroxybenzoic acid.[1]
-
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (0.103 mol) in dry acetone (100 mL), add potassium carbonate (0.145 mol) and dimethyl sulfate (0.309 mol) with caution.[1]
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, filter the mixture and concentrate the filtrate in vacuo.[1]
-
Dissolve the residue in ethyl acetate (100 mL).[1]
-
Wash the organic layer sequentially with water (2 x 50 mL) and saturated saline (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Recrystallize the crude product from ethanol to afford pure this compound.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the new and traditional synthetic methods.
Caption: Workflow of the new synthetic method.
Caption: Comparison of new vs. traditional methods.
References
Unveiling the Biological Impact of Halogenation: A Comparative Analysis of Brominated and Chlorinated Benzoic Acid Derivatives
A comprehensive review of the existing experimental data reveals distinct patterns in the biological activities of brominated versus chlorinated benzoic acid derivatives. This guide synthesizes findings on their cytotoxicity, antimicrobial effects, and enzyme inhibition, providing researchers, scientists, and drug development professionals with a comparative framework. Detailed experimental protocols and visual representations of key signaling pathways are included to support further investigation into these compounds' therapeutic potential.
The substitution of a chlorine atom with a bromine atom on the benzoic acid scaffold can significantly influence its biological profile. Generally, brominated derivatives tend to exhibit enhanced biological activity, a trend attributed to the physicochemical properties of bromine, such as its greater lipophilicity and lower bond energy compared to chlorine. This often translates to increased cell membrane permeability and higher reactivity.
Comparative Biological Activity Data
To facilitate a clear comparison, the following tables summarize the available quantitative data for the cytotoxicity and antimicrobial activity of representative brominated and chlorinated benzoic acid derivatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is collated from various sources.
Table 1: Comparative Cytotoxicity (IC₅₀) of Halogenated Benzoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-Bromobenzoic acid | Pseudokirchneriella subcapitata | >62.2 (EC₅₀) | [1] |
| 4-Chlorobenzoic acid | Pseudokirchneriella subcapitata | >63.8 (EC₅₀) | [1] |
| 4-Amino-3-chlorobenzoic acid derivative (N5a) | A549 (Lung Cancer) | 1.23 ± 0.11 | |
| 4-Amino-3-chlorobenzoic acid derivative (N5a) | HepG2 (Liver Cancer) | 2.45 ± 0.18 | |
| 4-Amino-3-chlorobenzoic acid derivative (N5a) | HCT-116 (Colon Cancer) | 3.12 ± 0.25 |
Table 2: Comparative Antimicrobial Activity (MIC) of Halogenated Benzoic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | |
| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 | |
| 4-hydroxybenzoic acid | Escherichia coli | >1000 | |
| 4-Amino-3-bromobenzoic acid derivative (Schiff base) | Staphylococcus aureus (MRSA) | 15.62 µM |
Note: Direct comparative MIC data for simple brominated and chlorinated benzoic acids against the same microbial strains is limited. The provided data for benzoic acid and its hydroxy derivatives offer a baseline for comparison. The data for the 4-Amino-3-bromobenzoic acid derivative highlights the potential for potent antimicrobial activity in this class of compounds.
Key Signaling Pathways in Biological Activity
Halogenated benzoic acid derivatives can exert their biological effects by modulating key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central mediator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. Some halogenated compounds have been shown to inhibit this pathway, suggesting a potential anti-inflammatory mechanism of action.
References
A Spectroscopic Comparison of Methyl 4-bromo-3,5-dimethoxybenzoate and Its Precursors
A detailed analysis of the spectral characteristics of Methyl 4-bromo-3,5-dimethoxybenzoate alongside its key precursors, 3,5-dimethoxybenzoic acid and gallic acid. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and protocols.
This guide offers an objective comparison of the spectroscopic properties of this compound and its synthetic precursors, gallic acid and 3,5-dimethoxybenzoic acid. Through a detailed examination of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy data, this document aims to provide a clear understanding of the structural transformations occurring at each synthetic step. The presented data, summarized in comprehensive tables, alongside detailed experimental protocols, serves as a valuable resource for the identification and characterization of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for gallic acid, 3,5-dimethoxybenzoic acid, and this compound. These values have been compiled from various spectral databases and literature sources.
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Gallic Acid | 3500-3300 (broad), 2900-2800, 1690-1800, 1617, 1540, 1451 | -OH (hydroxyl), C-H (aromatic), C=O (carboxyl), C=C (aromatic)[1][2][3][4] |
| 3,5-Dimethoxybenzoic Acid | ~3000 (broad), ~2950, ~2850, ~1680, ~1600, ~1460 | -OH (carboxyl), C-H (methoxy), C=O (carboxyl), C=C (aromatic) |
| This compound | 1723, 1601, 1588 | C=O (ester), C=C (aromatic)[5] |
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |
| Gallic Acid | 6.95 | s | 2H | Ar-H | DMSO-d₆[6][7] |
| ~9.0-12.0 | br s | 4H | -OH, -COOH | DMSO-d₆[6][7] | |
| 3,5-Dimethoxybenzoic Acid | 7.14 | s | 2H | Ar-H (H-2, H-6) | Acetone-d₆[8] |
| 3.85 | s | 6H | -OCH₃ | CDCl₃ | |
| 6.75 | t (J=2.3 Hz) | 1H | Ar-H (H-4) | CDCl₃ | |
| 10.5 (approx.) | br s | 1H | -COOH | CDCl₃ | |
| This compound | 7.25 | s | 2H | Ar-H (H-2, H-6) | CDCl₃[5] |
| 3.92 | s | 6H | Ar-OCH₃ | CDCl₃[5] | |
| 3.90 | s | 3H | -COOCH₃ | CDCl₃[5] |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ, ppm) | Assignment | Solvent |
| Gallic Acid | 166.82 | -COOH | Acetone-d₆[8] |
| 145.11 | C3, C5 | Acetone-d₆[8] | |
| 137.77 | C4 | Acetone-d₆[8] | |
| 121.15 | C1 | Acetone-d₆[8] | |
| 109.22 | C2, C6 | Acetone-d₆[8] | |
| 3,5-Dimethoxybenzoic Acid | 172.9 | -COOH | CDCl₃[9] |
| 160.9 | C3, C5 | CDCl₃ | |
| 132.8 | C1 | CDCl₃ | |
| 108.5 | C2, C6 | CDCl₃ | |
| 107.0 | C4 | CDCl₃ | |
| 55.7 | -OCH₃ | CDCl₃ | |
| This compound | 165.7 | C=O (ester) | CDCl₃[5] |
| 158.3 | C3, C5 | CDCl₃[5] | |
| 132.0 | C1 | CDCl₃[5] | |
| 115.5 | C4 | CDCl₃[5] | |
| 108.8 | C2, C6 | CDCl₃[5] | |
| 56.5 | Ar-OCH₃ | CDCl₃[5] | |
| 52.6 | -COOCH₃ | CDCl₃[5] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Synthesis of 3,5-Dimethoxybenzoic Acid from Gallic Acid
A common route to 3,5-dimethoxybenzoic acid involves the methylation of gallic acid.
Materials:
-
Gallic acid
-
Dimethyl sulfate
-
Sodium hydroxide
-
Hydrochloric acid
-
Methanol
Procedure:
-
Dissolve gallic acid in an aqueous solution of sodium hydroxide.
-
Under vigorous stirring, add dimethyl sulfate dropwise to the solution. The temperature should be maintained during the addition.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1.
-
Cool the mixture to 0°C to precipitate the product.
-
Filter the solid, wash with ice-cold water, and dry to yield 3,5-dimethoxybenzoic acid.
Synthesis of this compound
This synthesis can be achieved through a two-step process involving esterification of 3,5-dimethoxybenzoic acid followed by bromination, or a direct bromination of a suitable precursor followed by esterification.
Method 1: Esterification followed by Bromination
Step 1: Esterification of 3,5-Dimethoxybenzoic Acid
-
Dissolve 3,5-dimethoxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[10]
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain methyl 3,5-dimethoxybenzoate.
Step 2: Bromination of Methyl 3,5-dimethoxybenzoate
-
Dissolve methyl 3,5-dimethoxybenzoate in a suitable solvent such as glacial acetic acid.
-
Add a brominating agent, such as bromine or N-bromosuccinimide, to the solution.
-
Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization to obtain this compound.
Method 2: Synthesis from 4-Bromo-3,5-dimethoxybenzoic Acid
-
To a round bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid and anhydrous methanol.[5]
-
Cool the reaction mixture to 0°C and slowly add thionyl chloride dropwise with stirring.[5]
-
After the addition is complete, heat the reaction to 80°C for 2 hours.[5]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[5]
-
Dissolve the residue in ethyl acetate and wash sequentially with water and saturated saline.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound as a white crystalline solid.[5]
Synthetic Pathway Visualization
The following diagram illustrates the synthetic route from gallic acid to this compound.
Caption: Synthetic pathway from Gallic Acid to this compound.
References
- 1. jru-b.com [jru-b.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. plos.figshare.com [plos.figshare.com]
- 8. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
comparative study of Methyl 4-bromo-3,5-dimethoxybenzoate in different cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-bromo-3,5-dimethoxybenzoate is a versatile building block in organic synthesis, offering a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. The strategic introduction of diverse functionalities at the 4-position of this substituted benzoate is crucial in the synthesis of complex molecules, including pharmaceuticals and materials. This guide provides a comparative overview of five major cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—as applied to this compound. The information presented is based on established methodologies for structurally similar aryl bromides and serves as a robust starting point for reaction optimization.
Performance Comparison of Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 85 | 16 | ~95 |
| Heck | Methyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 110 | 24 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | THF | 65 | 12 | 80-95 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 85-95 |
| Stille | Phenyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 70-90 |
Experimental Protocols
Detailed methodologies for each key cross-coupling reaction are provided below. These protocols are generalized and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling
This reaction forms a new C-C bond between an aryl halide and an organoboron compound.[1]
Materials:
-
This compound
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and degassed water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 85 °C and stir for 16 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[2]
Materials:
-
This compound
-
Methyl Acrylate
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv.) and methyl acrylate (1.5 equiv.) in DMF.
-
Add Et₃N (2.0 equiv.).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[3]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and Et₃N (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction at 65 °C for 12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[2]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.2 equiv.) to a Schlenk tube.
-
Add anhydrous toluene.
-
Add this compound (1.0 equiv.) and aniline (1.2 equiv.).
-
Seal the tube and heat the reaction to 100 °C for 18 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[4]
Materials:
-
This compound
-
Phenyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene.
-
Add phenyltributyltin (1.1 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction and dilute with diethyl ether.
-
Wash the solution with aqueous KF to remove tin byproducts, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Cross-Coupling Pathways
The following diagrams illustrate the generalized catalytic cycles for the cross-coupling reactions discussed.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Stille coupling reaction.
References
A Researcher's Guide to the Computational Analysis of Substituted Bromobenzoate Electronic Properties
For researchers, scientists, and professionals in drug development, understanding the electronic landscape of molecules is paramount for predicting their reactivity, stability, and potential biological interactions. This guide provides a comparative overview of the computational analysis of substituted bromobenzoates, a class of compounds with significant applications in organic synthesis and medicinal chemistry. We will delve into the theoretical methodologies employed and present a comparative analysis of how different substituents influence their electronic characteristics.
The electronic properties of substituted bromobenzoates are pivotal in determining their chemical behavior. Computational quantum chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these properties at a molecular level.[1] By modeling the effects of various functional groups attached to the bromobenzoate core, researchers can systematically tune the molecule's electronic structure for specific applications.
Comparative Analysis of Electronic Properties
The introduction of different substituents onto the bromobenzoate ring can significantly alter its electronic properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert distinct influences on the distribution of electron density, which in turn affects key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment.
Generally, EDGs increase the electron density of the aromatic ring, leading to a destabilization (increase in energy) of the HOMO. Conversely, EWGs withdraw electron density, stabilizing (lowering in energy) the LUMO.[2] The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3] A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[3][4]
The following table summarizes the expected qualitative and quantitative effects of representative EWGs and EDGs on the electronic properties of a model compound, ethyl 4-bromobenzoate. The data is compiled based on established principles of physical organic chemistry and findings from computational studies on similar aromatic systems.[2][5]
| Substituent Position | Substituent Group | Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Calculated Dipole Moment (Debye) |
| para | -H (unsubstituted) | Neutral | -6.5 eV | -1.0 eV | 5.5 eV | 2.1 D |
| para | -NO₂ | Strong EWG | Decrease | Significant Decrease | Decrease | 4.5 D |
| para | -CN | Moderate EWG | Decrease | Decrease | Decrease | 4.2 D |
| para | -OCH₃ | Moderate EDG | Increase | Slight Increase | Decrease | 2.5 D |
| para | -NH₂ | Strong EDG | Significant Increase | Increase | Decrease | 3.0 D |
| ortho | -NO₂ | Strong EWG | Decrease | Significant Decrease | Decrease | 5.8 D |
| meta | -NO₂ | Strong EWG | Decrease | Decrease | Slight Decrease | 4.8 D |
Note: The values presented are representative and intended for comparative purposes. Actual calculated values will vary depending on the specific computational methodology employed.
Experimental Protocols: A Closer Look at the Methodology
The computational analysis of the electronic properties of substituted bromobenzoates typically involves a series of well-defined steps. Density Functional Theory (DFT) is the most common and reliable method for molecules of this size, offering a good balance between computational cost and accuracy.[1]
Computational Analysis Workflow:
-
Geometry Optimization: The first and most crucial step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, typically using a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set like 6-31G* or 6-311++G(d,p).[1][6] This level of theory has been demonstrated to provide reliable structural and electronic properties for organic molecules.[1]
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to derive the key electronic properties. These include:
-
HOMO and LUMO Energies: These frontier molecular orbitals are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[3]
-
HOMO-LUMO Energy Gap: Calculated as the difference between the LUMO and HOMO energies, this value is an indicator of the molecule's stability and reactivity.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Dipole Moment: This provides a measure of the overall polarity of the molecule.
-
-
Data Analysis and Visualization: The calculated data is then analyzed to understand the influence of the different substituents on the electronic properties.
Software:
All calculations are generally performed using standard computational chemistry software packages such as:
Visualizing Computational Workflows and Structure-Property Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for the computational analysis of substituted bromobenzoates.
Caption: The influence of substituents on the electronic properties of bromobenzoates.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 6. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In-Vitro Evaluation of Bromophenol Derivatives Related to Methyl 4-bromo-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Anticancer and Antioxidant Activities with Supporting Experimental Data
While extensive comparative in-vitro studies on compounds directly synthesized from Methyl 4-bromo-3,5-dimethoxybenzoate are limited in publicly available literature, this guide provides a comprehensive evaluation of structurally related bromophenol derivatives. The insights from these compounds offer a valuable reference point for understanding the potential biological activities of molecules derived from a 4-bromo-3,5-dimethoxybenzoyl scaffold. This guide presents a comparative analysis of their anticancer and antioxidant properties, supported by detailed experimental protocols and visual workflows.
Comparative Analysis of In-Vitro Activities
The following sections summarize the in-vitro anticancer and antioxidant activities of a series of synthesized methylated and acetylated bromophenol derivatives. These compounds, while not direct products of this compound, share key structural motifs that are relevant for structure-activity relationship (SAR) studies.
Anticancer Activity against K562 Leukemia Cells
The cytotoxicity of various bromophenol derivatives was assessed against the human chronic myeloid leukemia cell line, K562, using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
Table 1: Anticancer Activity (IC50 in µM) of Bromophenol Derivatives against K562 Cells
| Compound ID | Chemical Name | IC50 (µM) after 72h |
| 3b-9 | 2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | 15.34 ± 1.21 |
| 4b-3 | (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | > 50 |
| 4b-4 | (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | 12.57 ± 0.98 |
Data sourced from a study on methylated and acetylated derivatives of natural bromophenols.[1]
Compound 4b-4 exhibited the most potent anticancer activity against K562 cells.[1] Further investigation revealed that this compound induced apoptosis in these cells.[1]
Antioxidant Activity in HaCaT Keratinocytes
The antioxidant potential of the synthesized derivatives was evaluated by measuring their ability to reduce hydrogen peroxide (H₂O₂)-induced reactive oxygen species (ROS) generation in human keratinocyte (HaCaT) cells.
Table 2: Antioxidant Activity of Bromophenol Derivatives in H₂O₂-Treated HaCaT Cells
| Compound ID | Chemical Name | Concentration (µM) | ROS Scavenging Activity (%) |
| 3b-9 | 2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | 10 | 45.8 ± 3.5 |
| 4b-3 | (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | 10 | 52.1 ± 4.1 |
Data represents the percentage reduction in ROS levels compared to H₂O₂-treated control cells. Sourced from a study on methylated and acetylated derivatives of natural bromophenols.[1]
Both compounds 3b-9 and 4b-3 demonstrated significant antioxidant effects by mitigating oxidative stress in HaCaT cells.[1]
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate the design of further comparative studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Protocol:
-
Cell Seeding: Plate cells (e.g., K562) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Caption: Workflow of the MTT assay for determining cell viability.
Measurement of Intracellular ROS
The generation of intracellular ROS is a key indicator of oxidative stress. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for its detection.[4][5][6]
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compounds for a specified duration.
-
H₂O₂ Induction: Induce oxidative stress by adding H₂O₂ to the cell culture medium.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[4]
-
Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[4][6]
-
Data Analysis: Quantify the ROS levels relative to the H₂O₂-treated control cells.
Caption: Workflow for measuring intracellular ROS using DCFH-DA.
Western Blotting for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. In the context of the evaluated bromophenol derivatives, it was used to assess the expression of proteins involved in the antioxidant response pathway, such as Nrf2 and Keap1.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, Keap1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Nrf2-Keap1 Signaling Pathway
The antioxidant effects of some of the evaluated bromophenol derivatives are linked to the modulation of the Nrf2-Keap1 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Caption: Simplified diagram of the Nrf2-Keap1 signaling pathway.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc.abcam.com [doc.abcam.com]
Navigating the Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate: A Comparative Guide to Published Protocols
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Methyl 4-bromo-3,5-dimethoxybenzoate, a crucial building block in the synthesis of various biologically active molecules, is no exception. This guide provides an objective comparison of published synthesis protocols for this compound, focusing on reproducibility, yield, and purity, supported by experimental data to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Synthesis Protocols
The synthesis of this compound can be approached from several precursors, with the most common being 4-bromo-3,5-dimethoxybenzoic acid and 4-bromo-3,5-dihydroxybenzoic acid. The choice of starting material and reaction conditions significantly impacts the outcome of the synthesis. Below is a summary of quantitative data from published protocols to facilitate a direct comparison.
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 4-bromo-3,5-dimethoxybenzoic acid | Thionyl chloride | Anhydrous Methanol | 2 hours | Quantitative | Not Specified | [1] |
| 4-bromo-3,5-dihydroxybenzoic acid | Dimethyl sulfate, K₂CO₃ | Dry Acetone | 24 hours | 92% | Described as "colorless prisms" | [1] |
Note: "Quantitative" yield implies a yield of or near 100%. Purity is often initially assessed by physical characteristics and confirmed by analytical methods like NMR and MS, as detailed in one of the protocols.[1]
Experimental Methodologies
To ensure the reproducibility of these syntheses, detailed experimental protocols are essential. The following are key methodologies cited in the literature.
Protocol 1: Esterification of 4-bromo-3,5-dimethoxybenzoic acid
This method involves the direct esterification of the carboxylic acid using thionyl chloride as a catalyst.
Procedure:
-
To a round bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid and anhydrous methanol.
-
Cool the reaction mixture to 0 °C.
-
Slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, heat the reaction system to 80 °C and stir for 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The residue is then dissolved in ethyl acetate and washed sequentially with water and saturated saline.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound as a white crystalline solid.[1]
Protocol 2: Methylation and Esterification of 4-bromo-3,5-dihydroxybenzoic acid
This alternative protocol begins with the dihydroxybenzoic acid, involving a simultaneous methylation of the hydroxyl groups and esterification of the carboxylic acid.
Procedure:
-
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid in dry acetone, add K₂CO₃ and dimethyl sulfate.
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Recrystallize the crude product from ethanol to afford pure this compound.[1]
Logical Workflow for Protocol Comparison
The selection of a synthesis protocol is a critical decision in any research and development pipeline. The following diagram illustrates the logical workflow for comparing the reproducibility and efficiency of different synthesis protocols for this compound.
Caption: Logical workflow for selecting a synthesis protocol.
While published yields provide a strong starting point, it is crucial to note that the reproducibility of these protocols can be influenced by factors such as reagent purity, scale of the reaction, and precise control of reaction conditions. Therefore, in-house validation and optimization are always recommended to ensure consistent results.
References
Safety Operating Guide
Proper Disposal of Methyl 4-bromo-3,5-dimethoxybenzoate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 4-bromo-3,5-dimethoxybenzoate, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document outlines the necessary steps for waste segregation, temporary storage, and ultimate disposal, in addition to protocols for spill management.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.
II. Waste Classification and Segregation
This compound is classified as a halogenated organic waste . It is crucial to segregate this waste stream from non-halogenated organic and other types of chemical waste to prevent dangerous reactions and to facilitate proper disposal.[1] Mixing halogenated and non-halogenated waste can result in the entire mixture being treated as halogenated waste, which is more costly and complex to dispose of.
Incompatible Waste Streams: Do not mix this compound waste with the following:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Amines[2]
A detailed chemical compatibility chart should be consulted to avoid hazardous reactions.[1][3][4][5]
III. On-site Waste Accumulation and Storage
Proper temporary storage of this compound waste is essential to maintain a safe laboratory environment.
| Parameter | Guideline | Source |
| Container Type | Glass or polyethylene containers that are compatible with halogenated organic compounds. | General Lab Safety |
| Container Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Halogenated Organic Waste," "Toxic"). | General Lab Safety |
| Storage Conditions | Store in a cool, dry, and well-ventilated area, away from incompatible materials. | General Lab Safety |
| Container Sealing | Keep the container tightly sealed except when adding waste. | General Lab Safety |
IV. Spill Management and Neutralization
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
Experimental Protocol for Small Spill Neutralization:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.
-
Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or spill pads to soak up the substance.[6]
-
Neutralization: Prepare a saturated aqueous solution of sodium thiosulfate. Carefully apply the solution to the spilled material or the absorbent pads.[6][7] The thiosulfate will reduce the bromine to the less harmful bromide ion.[8][9]
-
Collection: Collect all contaminated materials (absorbent pads, cleaning cloths, etc.) into a designated, properly labeled hazardous waste container for halogenated organic waste.[6]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.
V. Disposal Procedures
The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[10] High-temperature incineration is effective for the complete destruction of halogenated organic compounds.
| Parameter | Guideline | Source |
| Disposal Method | High-temperature incineration | [10] |
| Recommended Temperature | For halogenated streams, a combustion temperature of 1100°C (2000°F) is recommended. | [11] |
| Destruction Efficiency | Incineration should achieve a destruction and removal efficiency (DRE) of 99.99% or higher. | [10] |
| Transportation | Waste must be transported by a licensed hazardous waste management provider in accordance with Department of Transportation (DOT) regulations. | [12][13] |
Disposal Workflow:
VI. Transportation and Shipping
For transportation to a disposal facility, this compound waste must be packaged and labeled in accordance with the Department of Transportation (DOT) regulations. While a specific proper shipping name for this compound is not explicitly listed, it would likely be classified under a generic name for toxic and/or environmentally hazardous solids. The SDS should be consulted for transportation classification information. All shipping must be conducted by a certified hazardous waste transporter.
By adhering to these comprehensive disposal procedures, researchers and laboratory personnel can ensure the safe management of this compound waste, minimizing risks to both human health and the environment.
References
- 1. wisconsin.edu [wisconsin.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. rcilabscan.com [rcilabscan.com]
- 5. epa.gov [epa.gov]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. homework.study.com [homework.study.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. eCFR :: 49 CFR Part 172 Subpart B -- Table of Hazardous Materials and Special Provisions [ecfr.gov]
- 13. phmsa.dot.gov [phmsa.dot.gov]
Essential Safety and Operational Guide for Handling Methyl 4-bromo-3,5-dimethoxybenzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 4-bromo-3,5-dimethoxybenzoate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar halogenated aromatic compounds suggest potential hazards. These may include skin and eye irritation, and possible respiratory irritation.[1][2][3] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and airborne particles that can cause serious eye damage.[4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4][6] | Prevents skin contact, which can lead to irritation or chemical burns.[4] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[4][7] If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors is necessary.[4] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4] |
Operational Protocol: Step-by-Step Handling Procedure
A systematic approach is crucial when handling this compound to mitigate risks. The following protocol outlines the essential steps for a standard laboratory procedure.
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheets (SDS): Before beginning any work, review the SDS for all chemicals being used. For this compound, refer to the SDS of structurally similar compounds if a specific one is unavailable.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[7] All handling of the solid compound and its solutions should occur within the fume hood.[4]
-
Assemble Equipment: Place all necessary glassware, tools, and reagents within the fume hood to minimize movement in and out of the controlled area.[4]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are easily accessible.[1]
2. Weighing and Dispensing:
-
Don Appropriate PPE: Before handling the chemical, put on all the PPE detailed in Table 1.
-
Containment: Conduct all weighing and dispensing activities inside the chemical fume hood.[8][9]
-
Minimize Dust: Handle the solid powder carefully to avoid generating dust.[8] Use a spatula to transfer the powder in small amounts. Avoid pouring directly from the bottle.[8]
-
Secure Container: Immediately close the primary container tightly after dispensing the desired amount.[8][9]
3. Experimental Procedure:
-
Perform Reactions in Fume Hood: All experimental manipulations should be carried out within the fume hood with the sash at the lowest practical height.[4]
-
Solution Preparation: If creating a solution, add the solid to the solvent slowly. Work over a disposable bench cover to easily manage any spills.[8]
-
Heating: If heating is required, use a controlled heating source like a heating mantle. Avoid open flames.[9]
4. Post-Procedure and Decontamination:
-
Cooling: Allow all equipment to cool to room temperature within the fume hood before cleaning.[9]
-
Decontamination: Clean all contaminated surfaces and glassware with a suitable solvent (e.g., acetone) within the fume hood.[4] Collect the rinsate as hazardous waste.[4]
-
PPE Removal: Remove PPE in the correct order to prevent self-contamination. Dispose of single-use items in the designated hazardous waste container.[9]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6][9]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to ensure environmental and laboratory safety.
Waste Segregation:
-
Halogenated Organic Waste: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[4] This includes unused product, reaction residues, and contaminated materials like gloves, weighing boats, and absorbent pads.[9]
-
Labeling: Use designated, properly labeled waste containers for halogenated organic waste.[4][7] The label should clearly indicate the contents.
-
Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[9]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
